4-Chlorobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOHCNOXWTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870472 | |
| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
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Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-56-2 | |
| Record name | 4-Chlorobenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chlorobenzhydrol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzhydrol | |
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| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
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| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzhydryl alcohol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.940 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZHYDROL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 4-Chlorobenzhydrol
Introduction: 4-Chlorobenzhydrol, also known as (4-chlorophenyl)phenylmethanol, is a diarylmethane alcohol.[1][2] It serves as a crucial chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its role as a precursor in drug development, tailored for researchers, scientists, and professionals in the field.
Chemical Identity and Identifiers
This compound is unambiguously identified by several standard chemical codes and naming conventions, which are essential for regulatory compliance, procurement, and research documentation.
| Identifier | Value |
| CAS Number | 119-56-2[1][3][4] |
| IUPAC Name | (4-chlorophenyl)phenylmethanol[1][5] |
| Molecular Formula | C₁₃H₁₁ClO[1][2][6] |
| Synonyms | p-Chlorobenzhydrol, 4-Chlorodiphenylcarbinol, (4-Chlorophenyl)(phenyl)methanol[1][3][4] |
| InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N[3][7] |
| SMILES | OC(c1ccccc1)c2ccc(Cl)cc2[5][7] |
| EC Number | 204-333-4[7] |
Physicochemical Properties
The physical and chemical properties of this compound define its behavior in various solvents and reaction conditions. It typically appears as a white to off-white crystalline solid.[3]
| Property | Value |
| Molecular Weight | 218.68 g/mol [1][2][6][7] |
| Melting Point | 58-63 °C[2][7][8] |
| Boiling Point | 150-151 °C at 2.6 mmHg[2][4][8] |
| Density | ~1.12-1.22 g/cm³ (estimate)[4][9] |
| Water Solubility | Insoluble[4][10] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, and N,N-Dimethylformamide.[3][11] |
| Vapor Pressure | 1.45 x 10⁻⁵ mmHg at 25 °C[4][10] |
Spectral Data
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Various spectroscopic analyses have been documented.
| Spectral Method | Availability & Notes |
| ¹H NMR | Spectrum data available, typically recorded in CDCl₃.[9][12] |
| ¹³C NMR | Spectrum data available, typically recorded in CDCl₃.[9][13] |
| Infrared (IR) | Spectra available from KBr disc or nujol mull preparations.[9][14] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrum data is available.[9] |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.
This is a widely used method involving the reduction of a ketone to a secondary alcohol using a hydride reagent.
Methodology:
-
Dissolution: Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone (B192759) in 15 mL of isopropyl alcohol (IPA) in a reaction flask.[2][4]
-
Reduction: Add 0.265 g (0.007 mol) of sodium borohydride (B1222165) (NaBH₄) to the solution. Maintain the reaction temperature at 65°C for 2 hours.[2][4]
-
Solvent Removal: After the reaction is complete, distill the mixture to remove approximately 90% of the isopropyl alcohol.[2][4]
-
Work-up: Cool the resulting solution and treat it with a dilute hydrochloric acid solution (prepared from 5 mL of concentrated HCl in 20 mL of water).[2][4]
-
Extraction: Extract the product from the aqueous solution using 15 mL of toluene (B28343).[2][4]
-
Washing: Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).[2][4]
-
Isolation: The final product can be isolated by concentrating the toluene extract. The melting point of the crude product is typically in the range of 58-60°C.[2][4]
References
- 1. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 119-56-2 [chemicalbook.com]
- 3. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Cas 119-56-2,this compound | lookchem [lookchem.com]
- 5. B23691.22 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound 98 119-56-2 [sigmaaldrich.com]
- 8. This compound | 119-56-2 | TCI AMERICA [tcichemicals.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. This compound(119-56-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(119-56-2) IR2 spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Chlorobenzhydrol (CAS No. 119-56-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzhydrol, with the Chemical Abstracts Service (CAS) number 119-56-2, is a diarylmethane derivative characterized by a benzhydrol structure with a chlorine substituent on one of the phenyl rings.[1] It presents as a white to off-white crystalline powder.[2] This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs), most notably second-generation antihistamines such as Cetirizine.[3][4] Its utility also extends to general chemical research where it can serve as a precursor or reagent in various organic synthesis reactions.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, applications, and safety information.
Physicochemical Properties
This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and N,N-Dimethylformamide.[2][4] Key quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 119-56-2 | [5] |
| Molecular Formula | C₁₃H₁₁ClO | [5] |
| Molecular Weight | 218.68 g/mol | [5] |
| Appearance | White to off-white crystalline powder/solid | [2] |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 150-151 °C at 2.6 mm Hg | [7] |
| Density | ~1.118 g/cm³ (rough estimate) | [7] |
| Water Solubility | Insoluble | [7] |
| pKa | 13.34 ± 0.20 (Predicted) | [7] |
| XLogP3 | 3.3 | [8] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 4-chlorobenzophenone (B192759). Several reducing agents and reaction conditions can be employed for this transformation.
Experimental Protocols
Protocol 3.1.1: Reduction of 4-Chlorobenzophenone with Sodium Borohydride (B1222165)
This is a common and straightforward laboratory-scale method for the preparation of this compound.
-
Materials:
-
4-chlorobenzophenone (5.0 g, 0.023 mol)
-
Isopropyl alcohol (IPA) (15 mL)
-
Sodium borohydride (NaBH₄) (0.265 g, 0.007 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Reaction flask, condenser, heating mantle, separatory funnel
-
-
Procedure:
-
Dissolve 5.0 g of 4-chlorobenzophenone in 15 mL of isopropyl alcohol in a reaction flask and heat the mixture to 50°C.[9]
-
Once dissolved, add 0.265 g of sodium borohydride in one portion.[9]
-
Maintain the reaction temperature at 65°C and stir for 2 hours.[9]
-
After the reaction is complete, distill the mixture to remove approximately 90% of the isopropyl alcohol.[9]
-
Cool the resulting solution and acidify by treating it with dilute HCl (prepared by adding 5 mL of concentrated HCl to 20 mL of water).[9]
-
Extract the product from the aqueous solution using 15 mL of toluene.[9]
-
Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).[9]
-
The resulting toluene solution containing this compound can be used directly in subsequent steps or concentrated to isolate the crude product, which can be purified by recrystallization.[9]
-
Protocol 3.1.2: Synthesis via Grignard Reaction
An alternative pathway involves the Grignard reaction, which is fundamental in forming carbon-carbon bonds.
-
Materials:
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether
-
Dilute acid (e.g., H₂SO₄ or NH₄Cl solution)
-
Procedure:
-
Prepare a Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the 4-chlorobenzaldehyde solution under stirring, typically in an ice bath to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature to ensure the reaction goes to completion.
-
Quench the reaction by carefully adding a dilute acid or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).
-
Evaporate the solvent under reduced pressure to yield the crude this compound, which can then be purified.
-
Synthesis Workflow Visualization
The following diagram illustrates the common synthesis pathway from 4-chlorobenzophenone.
Applications in Research and Drug Development
The principal application of this compound is as a crucial building block in the pharmaceutical industry.[4]
-
Intermediate for Antihistamines: It is a well-established precursor in the multi-step synthesis of Cetirizine, a widely used second-generation H1 receptor antagonist for treating allergies.[3][6] The synthesis involves converting the hydroxyl group of this compound into a better leaving group (e.g., chloride), followed by nucleophilic substitution with a piperazine (B1678402) derivative.[9][10]
-
Chemical Research: In a broader context, this compound serves as a versatile intermediate for creating a variety of organic molecules. Its hydroxyl and chloro-substituted phenyl groups provide reactive sites for further chemical modifications.[3]
-
Analytical Standard: It is also used as an internal standard for analytical purposes, such as in the gas chromatography-mass spectrometry (GC-MS) measurement of metabolites in urine.[6][7]
Role in Cetirizine Synthesis
The diagram below outlines the logical progression from this compound to the antihistamine Cetirizine.
Biological Activity and Toxicology
Mechanism of Action
As an intermediate, this compound does not have a therapeutic mechanism of action itself. Its biological relevance is derived from the final products synthesized from it. For instance, in the case of Cetirizine, the final molecule acts as a selective inverse agonist of the histamine (B1213489) H1 receptor, which blocks the action of histamine and mitigates allergic responses.[11]
Toxicological Profile
Table 2: Safety and Hazard Information
| Hazard Type | GHS Classification & Statements | EU Risk & Safety Phrases (Legacy) | Reference(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | R22: Harmful if swallowed | [12] |
| Skin/Eye Irritation | Not explicitly classified, but caution advised. | R36/37/38: Irritating to eyes, respiratory system and skin. | [3] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | - | [12] |
| Handling | P264, P270, P301+P317, P330, P501 | S24/25: Avoid contact with skin and eyes. S36: Wear suitable protective clothing. | [3][12] |
Analytical Methods
The characterization and quality control of this compound are typically performed using standard analytical techniques in organic chemistry.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of this compound and for the enantioseparation of its chiral forms using a chiral stationary phase.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for its identification and quantification, particularly when used as an internal standard.[6][12]
-
Spectroscopy:
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]
-
Infrared (IR) Spectroscopy: Used to identify functional groups, such as the characteristic O-H stretch of the alcohol group.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound 98 119-56-2 [sigmaaldrich.com]
- 6. 4-氯二苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cas 119-56-2,this compound | lookchem [lookchem.com]
- 8. This compound, (S)- | C13H11ClO | CID 852995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-4-Chlorobenzhydrol|Chiral Synthon|CAS 101402-04-4 [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 12. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
4-Chlorobenzhydrol IUPAC name (4-chlorophenyl)-phenylmethanol
An In-depth Technical Guide to (4-chlorophenyl)-phenylmethanol
Abstract
(4-chlorophenyl)-phenylmethanol, also known as 4-Chlorobenzhydrol, is a diarylmethane derivative with significant applications in the pharmaceutical and chemical industries.[1] Its utility primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly second-generation antihistamines like Cetirizine and Meclizine. This document provides a comprehensive technical overview of (4-chlorophenyl)-phenylmethanol, detailing its physicochemical properties, common synthetic routes with experimental protocols, and its applications in drug development and modern organic synthesis.
Physicochemical Properties
(4-chlorophenyl)-phenylmethanol is a white to off-white crystalline solid at room temperature.[2] The presence of a polar hydroxyl group and two aromatic rings, one of which is substituted with an electron-withdrawing chlorine atom, defines its chemical reactivity and solubility.[2] It is generally insoluble in water but shows solubility in various organic solvents.[2]
A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4-chlorophenyl)-phenylmethanol | [1] |
| Synonyms | This compound, p-Chlorobenzhydrol | [1] |
| CAS Number | 119-56-2 | [1][3] |
| Molecular Formula | C₁₃H₁₁ClO | [1][2][3][4] |
| Molecular Weight | 218.68 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Melting Point | 58-60 °C | [5] |
| Boiling Point | ~352 °C (decomposes) | [2] |
| Density | ~1.199 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| LogP | 3.3 / 3.42 | [1][4] |
Synthesis and Manufacturing
The synthesis of (4-chlorophenyl)-phenylmethanol is primarily achieved through two well-established routes: the reduction of 4-chlorobenzophenone (B192759) and the Grignard reaction.
Route 1: Reduction of 4-Chlorobenzophenone
The most common and straightforward method for synthesizing (4-chlorophenyl)-phenylmethanol is the reduction of the corresponding ketone, 4-chlorobenzophenone. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a prevalent choice due to its selectivity and mild reaction conditions.[6] Alternative methods may employ zinc powder in an alkaline solution.[6][7]
Route 2: Grignard Synthesis
An alternative and highly versatile method is the Grignard reaction, which is fundamental for forming carbon-carbon bonds.[8][9] This route can be approached in two ways:
-
Reacting phenylmagnesium bromide (a Grignard reagent) with 4-chlorobenzaldehyde.
-
Reacting 4-chlorophenylmagnesium bromide with benzaldehyde.
The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[10] The resulting magnesium alkoxide intermediate is then protonated during an acidic work-up to yield the final alcohol product.[10] This method is particularly useful for creating structural analogs by varying either the Grignard reagent or the aldehyde.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of (4-chlorophenyl)-phenylmethanol.
Protocol 1: Synthesis via Reduction of 4-Chlorobenzophenone
This protocol is adapted from established reduction procedures for benzophenones.[6]
Materials:
-
4-chlorobenzophenone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (or Ethanol)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-chlorobenzophenone (1.0 equiv) in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.
-
Reduction: Slowly add sodium borohydride (1.5 equiv) to the stirred solution in small portions over 20-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate (B1201080) ester complex.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (or ethyl acetate) to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-chlorophenyl)-phenylmethanol, typically as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent pair (e.g., hexane/ethyl acetate, or ethanol/water).
-
Dissolution: Heat the mixture gently with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Applications in Research and Drug Development
Key Pharmaceutical Intermediate
The primary industrial application of (4-chlorophenyl)-phenylmethanol is as a crucial building block in the synthesis of pharmaceuticals.[2] It is a direct precursor to the core structure of several H1-antihistamine drugs, which are widely used to treat allergic rhinitis and chronic urticaria.
Biocatalysis and Chiral Resolution
Chiral diarylmethanols are valuable synthons for enantiomerically pure active pharmaceutical ingredients. Research has demonstrated the use of whole-cell biocatalysts, such as the microorganism Nocardia corallina, for the oxidative kinetic resolution of racemic (±)-(4-chlorophenyl)-phenylmethanol.[11] This process allows for the separation of the enantiomers, providing access to the optically active forms which may exhibit different pharmacological activities.[11]
Advanced Synthetic Applications
Recent studies in organic chemistry have utilized (4-chlorophenyl)-phenylmethanol and similar benzylic alcohols as substrates in novel electrochemical transformations. For example, it has been used in electrochemical dehydroxymethylative functionalization, a process that enables the conversion of alcohols into one-carbon-shortened radicals for subsequent bond formation.[12] This highlights its utility as a probe molecule in the development of modern synthetic methodologies.[12]
Safety and Handling
(4-chlorophenyl)-phenylmethanol is harmful if swallowed and may cause skin and eye irritation.[1][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
References
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (R)-(4-chlorophenyl)-phenylmethanol, CasNo.119-56-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 6. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Central Role of 4-Chlorobenzhydrol in Organic Synthesis: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the organic chemistry of 4-Chlorobenzhydrol, a versatile diarylmethane derivative. Its significance as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds is predicated on the reactivity of its hydroxyl and benzylic functionalities. This document will elucidate the core mechanisms of action of this compound in various organic transformations, provide detailed experimental protocols for its synthesis and key reactions, and present quantitative data to inform reaction optimization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in organic synthesis. These properties influence its solubility, reactivity, and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C13H11ClO | [1] |
| Molar Mass | 218.68 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 58-60 °C | [1][3][4] |
| Boiling Point | 150-151 °C at 2.6 mm Hg | [1][3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents like isopropyl alcohol and toluene (B28343). | [1][3][4] |
| pKa | 13.34 ± 0.20 (Predicted) | [1][3] |
Core Mechanisms of Action and Key Organic Reactions
This compound participates in a range of organic reactions, primarily centered around its secondary alcohol group and the adjacent benzylic carbon. The presence of a chlorine atom on one of the phenyl rings influences the electron density and stability of intermediates, thereby affecting reaction rates and pathways.
Oxidation to 4-Chlorobenzophenone (B192759)
The oxidation of this compound to its corresponding ketone, 4-chlorobenzophenone, is a fundamental transformation. This reaction is crucial for the synthesis of various compounds where a benzophenone (B1666685) moiety is required. The reaction generally proceeds via the formation of a chromate (B82759) ester or a similar intermediate, followed by the rate-determining cleavage of the α-C-H bond.
The kinetics of oxidation of benzhydrol and its derivatives, including this compound, have been studied using various oxidizing agents. The reaction rate is influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the chloro group in this compound, decrease the rate of oxidation compared to unsubstituted benzhydrol.[5] This is consistent with a mechanism involving the formation of an electron-deficient carbon center in the transition state.[6]
A plausible mechanism for the oxidation of this compound using a chromate-based oxidant is depicted below.
Synthesis via Reduction of 4-Chlorobenzophenone
This compound is commonly synthesized by the reduction of 4-chlorobenzophenone. This transformation can be efficiently achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH4). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ketone.
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The yield of this reaction is generally high, often exceeding 90%.[7]
Synthesis via Grignard Reaction
An alternative synthetic route to this compound involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound. For the synthesis of this compound, phenylmagnesium bromide can be reacted with 4-chlorobenzaldehyde (B46862).[8][9]
The mechanism proceeds through the nucleophilic addition of the phenyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to afford the final product.
Nucleophilic Substitution and Derivatization
The hydroxyl group of this compound can be converted into a good leaving group, typically by reaction with a halogenating agent such as thionyl chloride (SOCl2) or concentrated hydrochloric acid, to form 4-chlorobenzhydryl chloride.[10] This chloride is a versatile intermediate that readily undergoes nucleophilic substitution reactions.
A prominent application is the synthesis of 1-(4-Chlorobenzhydryl)piperazine, a key precursor for the antihistamine cetirizine.[7] This reaction proceeds via an SN1-type mechanism, where the departure of the chloride ion is facilitated by the formation of a resonance-stabilized secondary benzylic carbocation. The lone pair of electrons on the nitrogen atom of piperazine (B1678402) then acts as a nucleophile, attacking the carbocation to form the final product.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and reactions of this compound.
Table 1: Synthesis of this compound via Reduction of 4-Chlorobenzophenone
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Borohydride | Isopropyl Alcohol | 65 | 2 | Not specified, but used for subsequent step | [4][11] |
| Sodium Borohydride | Methanol/THF | 0 to RT | 2 | 92 | [7] |
Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Benzhydrols
| Substrate | Oxidant | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Energy of Activation (ΔG‡) (kJ/mol) | Reference |
| Benzhydrol | Selenium Dioxide | 34.88 | 32.56 | -178.72 | 88.05 | [12] |
| p-Chlorobenzhydrol | Selenium Dioxide | 36.12 | 33.00 | -177.98 | 88.29 | [12] |
| Benzhydrol | Permanganate (TBAHS catalyst) | 32.5 | - | - | 86 | [13] |
Experimental Protocols
Synthesis of this compound from 4-Chlorobenzophenone[4][11]
Materials:
-
4-Chlorobenzophenone (5.0 g, 0.023 mol)
-
Isopropyl alcohol (15 mL)
-
Sodium borohydride (0.265 g, 0.007 mol)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Water
Procedure:
-
Dissolve 4-chlorobenzophenone in isopropyl alcohol in a suitable reaction flask and heat the solution to 50°C.
-
Add sodium borohydride in one portion while maintaining the temperature at 65°C for 2 hours.
-
Distill off approximately 90% of the isopropyl alcohol.
-
Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).
-
Extract the product with 15 mL of toluene.
-
Wash the toluene extract with water until the pH is neutral.
-
The resulting toluene solution of this compound can be used directly in subsequent steps or concentrated to isolate the product. A sample can be concentrated and the melting point of the solid checked (m.p. = 58-60°C).
Synthesis of 1-(4-Chlorobenzhydryl)piperazine from this compound[7][10]
Materials:
-
This compound (from the previous step)
-
Toluene
-
Concentrated Hydrochloric Acid
-
Piperazine
-
Sodium Carbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of 4-Chlorobenzhydryl Chloride: To the toluene solution of this compound, add 10 mL of concentrated HCl and heat the mixture at 60°C for 2.5 hours.
-
Cool the reaction mixture to 20°C and separate the organic and aqueous layers.
-
Wash the toluene layer with a 10% aqueous sodium carbonate solution until the pH is 7.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Reaction with Piperazine: To the dried toluene solution of 4-chlorobenzhydryl chloride, add piperazine. The reaction is typically heated to drive it to completion.
-
After the reaction is complete, cool the mixture and perform an appropriate workup, which may include washing with water and purification by crystallization or chromatography to obtain 1-(4-Chlorobenzhydryl)piperazine.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity is dominated by the chemistry of its secondary alcohol and benzylic position, influenced by the electronic effects of the para-chloro substituent. The synthetic routes to this compound, primarily through the reduction of 4-chlorobenzophenone or via a Grignard reaction, are well-established and high-yielding. Its subsequent conversion to derivatives such as 1-(4-Chlorobenzhydryl)piperazine highlights its importance in the pharmaceutical industry. The mechanistic understanding and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.
References
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- 2. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 119-56-2,this compound | lookchem [lookchem.com]
- 4. This compound | 119-56-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. chegg.com [chegg.com]
- 9. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 10. Cas 134-83-8,4-Chlorobenzhydrylchloride | lookchem [lookchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. arcjournals.org [arcjournals.org]
- 13. scirp.org [scirp.org]
An In-depth Technical Guide to 4-Chlorobenzhydrol: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzhydrol, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical characteristics, synthesis protocols, and its role in pharmaceutical applications.
Chemical Identity and Structure
This compound, also known as (4-chlorophenyl)(phenyl)methanol, is an organic compound with the chemical formula C₁₃H₁₁ClO.[1][2] It belongs to the class of diarylmethanes and is structurally characterized by a benzhydrol moiety with a chlorine atom substituted on one of the phenyl rings at the para position.
| Identifier | Value |
| IUPAC Name | (4-chlorophenyl)(phenyl)methanol[3] |
| CAS Number | 119-56-2[1][2] |
| Molecular Formula | C₁₃H₁₁ClO[1][2] |
| Molecular Weight | 218.68 g/mol [1][2] |
| SMILES | OC(c1ccccc1)c2ccc(Cl)cc2 |
| InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a white crystalline powder at room temperature and is insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1][4][5]
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 150-151 °C at 2.6 mmHg | [1] |
| Density | ~1.118 g/cm³ (estimate) | [1] |
| pKa | 13.34 ± 0.20 (Predicted) | [1][4] |
| Water Solubility | Insoluble | [1][4] |
| Refractive Index | 1.5260 (estimate) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.
| Spectrum Type | Availability |
| ¹H NMR | Available[3][6] |
| ¹³C NMR | Available[6] |
| Infrared (IR) | Available[3][6] |
| Mass Spectrometry (MS) | Available[3][6] |
| Raman | Available[3][6] |
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized by the reduction of 4-chlorobenzophenone (B192759). Two detailed experimental protocols are provided below.
Synthesis via Sodium Borohydride (B1222165) Reduction
This method involves the reduction of 4-chlorobenzophenone using sodium borohydride in an alcoholic solvent.
Experimental Procedure: [1][7]
-
Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA).
-
Heat the solution to 50 °C.
-
Add 0.265 g (0.007 mol) of sodium borohydride in one portion.
-
Maintain the reaction temperature at 65 °C for 2 hours.
-
Distill the reaction mixture to remove approximately 90% of the isopropyl alcohol.
-
Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).
-
Extract the product with 15 mL of toluene (B28343).
-
Wash the toluene extract with water until the pH is neutral (pH 7).
-
The resulting product in the toluene extract can be used for subsequent steps without isolation or can be concentrated to isolate the solid product.
Synthesis via Aluminum Powder Reduction
An alternative method for the synthesis of this compound utilizes aluminum powder as the reducing agent in a basic methanolic solution.
Experimental Procedure: [8]
-
Prepare a solution by mixing 850 mL of methanol (B129727) and 150 mL of water in a reaction vessel.
-
Add 1.3 mol of sodium hydroxide (B78521) to the methanol-water mixture and stir until completely dissolved.
-
Add 1 mol of 4-chlorobenzophenone to the solution and stir thoroughly.
-
Raise the temperature of the reaction mixture to 40-45 °C.
-
Add 0.8 mol of aluminum powder in small portions, maintaining the temperature at 40-45 °C.
-
Continue stirring at 40-45 °C until the reaction is complete.
-
Filter the hot reaction mixture to collect the crystalline product.
-
Dry the collected crystals to obtain this compound.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its primary application is in the production of antihistamines, such as cetirizine, and other active pharmaceutical ingredients.[4][9] It is also identified as a related compound or impurity in the synthesis of drugs like meclizine.[10] The presence of the chlorine atom enhances its reactivity, making it a versatile building block in organic synthesis for the development of new therapeutic agents.[5][11]
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[12] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]
References
- 1. Cas 119-56-2,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound(119-56-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 119-56-2 [chemicalbook.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzhydrol in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₁ClO, is a chlorinated aromatic alcohol. It is a white to off-white crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, and other organic compounds.[1][2][3] Understanding its solubility in different solvents is crucial for its application in chemical synthesis, purification, and formulation development.
Qualitative Solubility Profile
Based on available data, this compound exhibits a range of solubilities in common organic and inorganic solvents. Generally, it is soluble in polar organic solvents and sparingly soluble to insoluble in water.[1][2][3][4]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide | Very Soluble[2] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[1][3] |
| Acetone | Soluble[1][3] |
| Glacial Acetic Acid | Sparingly Soluble[2] |
| Chloroform | Very Slightly Soluble[2] |
| Water | Practically Insoluble/Insoluble[2][4][5] |
Note: The terms "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors and do not represent specific quantitative values. The precise solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and actionable solubility data, experimental determination is necessary. The following are detailed methodologies for quantifying the solubility of this compound.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected Solvent
-
Analytical Balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Filtration: Filter the saturated solution to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.
-
Solvent Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed, dry container. Carefully evaporate the solvent using a rotary evaporator or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Mass Determination: Once the solvent is completely evaporated and the residue is dry, cool the container in a desiccator and weigh it.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in g/100 mL).
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a more sensitive and precise technique for determining solubility, especially for compounds with low solubility.
Materials:
-
This compound
-
Selected Solvent
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Mobile phase
-
Filtration apparatus
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.
-
Filtration: Filter the saturated solution through a chemically compatible syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Sample Preparation: Dilute an accurately measured aliquot of the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
A Comprehensive Spectroscopic Analysis of 4-Chlorobenzhydrol
This technical guide provides an in-depth overview of the spectroscopic data for 4-Chlorobenzhydrol, a compound frequently utilized in the synthesis of pharmaceuticals, including antihistamines.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
The structural characterization of this compound is substantiated by data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These findings are summarized in the tables below.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[2][5][6][7]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.19 - 7.28 | m | Aromatic Protons |
| 5.81 | s | Methine Proton (CH) |
| ~2.24 | s | Hydroxyl Proton (OH) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [6][7]
| Chemical Shift (δ) ppm | Assignment |
| 143.46 | Quaternary Aromatic Carbon (C-Ar) |
| 142.23 | Quaternary Aromatic Carbon (C-Ar) |
| 133.31 | Quaternary Aromatic Carbon (C-Cl) |
| 128.65 | Aromatic Methine Carbon (CH-Ar) |
| 128.20 | Aromatic Methine Carbon (CH-Ar) |
| 127.87 | Aromatic Methine Carbon (CH-Ar) |
| 126.54 | Aromatic Methine Carbon (CH-Ar) |
| 75.65 | Methine Carbon (CH-OH) |
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound displays characteristic absorption bands for its hydroxyl and aromatic moieties. The data can be obtained from a KBr disc or a nujol mull preparation.[1][2]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Association |
| 3400 - 3200 | O-H (alcohol, stretch) |
| 3100 - 3000 | C-H (aromatic, stretch) |
| ~2900 | C-H (methine, stretch) |
| 1600 - 1450 | C=C (aromatic, stretch) |
| 1250 - 1000 | C-O (alcohol, stretch) |
| 800 - 600 | C-Cl (stretch) |
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several key fragment ions.[1][5]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [5]
| m/z | Relative Intensity (%) | Assignment |
| 220 | 10.6 | [M+2]⁺• Isotope Peak (due to ³⁷Cl) |
| 218 | 31.7 | [M]⁺• Molecular Ion (C₁₃H₁₁³⁵ClO) |
| 183 | 10.7 | [M-Cl]⁺ |
| 165 | 8.8 | [M-H₂O-Cl]⁺ |
| 139 | 33.1 | [C₁₁H₇]⁺ Fragment |
| 105 | 100.0 | [C₇H₅O]⁺ Benzoyl Cation (Base Peak) |
| 77 | 30.0 | [C₆H₅]⁺ Phenyl Cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 98 119-56-2 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound(119-56-2) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(119-56-2) 13C NMR [m.chemicalbook.com]
- 7. Solved Table 4: Carbon -13 NMR Spectrum of | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (S)-4-chlorobenzhydrol, a key chiral intermediate in the pharmaceutical industry. The document details various synthetic strategies, including asymmetric reduction of the prochiral ketone, enzymatic kinetic resolution of the racemic alcohol, and chromatographic separation of enantiomers. For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes.
Asymmetric Reduction of 4-chlorobenzophenone (B192759)
The most direct approach to obtaining enantiomerically pure (S)-4-chlorobenzhydrol is through the asymmetric reduction of its corresponding ketone, 4-chlorobenzophenone. Several highly effective methods have been developed for this transformation, primarily utilizing chiral catalysts to induce stereoselectivity.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) reducing agent.[2][3] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly facial-selective hydride transfer.[4]
Experimental Protocol:
A representative procedure for the CBS reduction of 4-chlorobenzophenone is as follows:
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equivalents) is added dropwise at room temperature.
-
The mixture is stirred for 15-20 minutes to allow for the formation of the active catalyst-borane complex.
-
The reaction mixture is then cooled to -20 °C.
-
A solution of 4-chlorobenzophenone (1.0 equivalent) in anhydrous THF is added dropwise over a period of 30 minutes.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of methanol (B129727), followed by 1 M HCl.
-
The mixture is then extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-4-chlorobenzhydrol.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a chiral ruthenium-diphosphine-diamine complex as a catalyst to effect the enantioselective hydrogenation of ketones.[5] The catalyst, often a Ru-BINAP complex, activates molecular hydrogen and delivers it to the carbonyl group of the substrate with high stereocontrol.[6] This method is known for its high efficiency and enantioselectivity.
Experimental Protocol:
A general procedure for the Noyori asymmetric hydrogenation of 4-chlorobenzophenone is as follows:
-
In a high-pressure reactor, a chiral ruthenium catalyst such as RuCl₂[(S)-BINAP] (0.005-0.01 equivalents) and 4-chlorobenzophenone (1.0 equivalent) are dissolved in a suitable solvent, typically methanol or ethanol.
-
The reactor is sealed, purged with hydrogen gas several times, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated period (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield (S)-4-chlorobenzhydrol.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, employing a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture.[7] Chiral ruthenium catalysts, particularly those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this transformation.[8][9]
Experimental Protocol:
A typical procedure for the asymmetric transfer hydrogenation of 4-chlorobenzophenone is as follows:
-
A mixture of 4-chlorobenzophenone (1.0 equivalent) and a chiral catalyst, for instance, RuCl--INVALID-LINK-- (0.01 equivalents), is prepared in a flask.
-
A 5:2 azeotropic mixture of formic acid and triethylamine is added as the hydrogen source and solvent.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give (S)-4-chlorobenzhydrol.
Chemoenzymatic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as engineered Escherichia coli expressing a ketoreductase (KRED), can reduce 4-chlorobenzophenone with excellent enantioselectivity. This can be part of a chemoenzymatic cascade.
Experimental Protocol:
A chemoenzymatic approach can be employed as follows:
-
Chemical Synthesis of Substrate: 4-chlorobenzophenone is synthesized via a Suzuki-Miyaura coupling of 4-chlorobenzoyl chloride and phenylboronic acid using a palladium catalyst.
-
Whole-Cell Bioreduction:
-
A culture of engineered E. coli cells expressing a suitable ketoreductase is grown and harvested.
-
The cells are resuspended in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).
-
4-chlorobenzophenone, dissolved in a water-miscible co-solvent (e.g., isopropanol), is added to the cell suspension.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reduction is monitored by HPLC.
-
Upon completion, the mixture is extracted with an organic solvent, and the organic phase is dried and concentrated.
-
Purification by column chromatography yields (S)-4-chlorobenzhydrol.
-
Enzymatic Kinetic Resolution of Racemic 4-chlorobenzhydrol
Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of a racemic mixture. This method relies on the stereoselective reaction of an enzyme with one enantiomer at a much faster rate than the other. For racemic this compound, lipases are commonly employed to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Lipase-Catalyzed Transesterification
Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for the kinetic resolution of chiral alcohols via transesterification.[10][11][12]
Experimental Protocol:
A general procedure for the lipase-catalyzed kinetic resolution of racemic this compound is as follows:
-
Racemic this compound (1.0 equivalent) is dissolved in a suitable organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether).
-
An acyl donor, such as vinyl acetate or ethyl acetate (2.0-5.0 equivalents), is added to the solution.
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435) is added to the reaction mixture.
-
The suspension is incubated at a specific temperature (e.g., 30-40 °C) with shaking.
-
The reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.
-
The enzyme is removed by filtration, and the solvent is evaporated.
-
The resulting mixture of (S)-4-chlorobenzhydrol and the acylated (R)-enantiomer is separated by column chromatography.
Chiral Chromatography
For large-scale production, simulated moving bed (SMB) chromatography is an efficient continuous separation technique for resolving enantiomers.
Experimental Protocol:
The resolution of racemic this compound can be achieved using an SMB system with the following parameters:
-
Stationary Phase: A chiral stationary phase, such as spherical silica gel coated with amylase-tri(3,5-dimethyl carbanilate).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of trifluoroacetic acid (TFA).
-
Operating Temperature: The separation is typically carried out at a constant temperature, for example, 25-35 °C.
-
Detection: UV detection is used to monitor the separation of the enantiomers.
-
The system parameters, including flow rates and switching times, are optimized to achieve high purity and yield for both enantiomers. The collected fractions containing the desired (S)-enantiomer are then concentrated to obtain the final product.
Data Presentation
Table 1: Comparison of Synthetic Methods for (S)-4-chlorobenzhydrol
| Method | Catalyst/Enzyme | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Reduction | |||||
| CBS Reduction | (S)-Me-CBS-oxazaborolidine | BH₃·SMe₂, THF, -20 °C | High | >95 (Typical) | [1] |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | H₂ (10-50 atm), MeOH, 50-80 °C | High | >98 (Typical) | [5][6] |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 25-40 °C | High | 48 (for 4-chlorobenzophenone) | [8] |
| Chemoenzymatic Reduction | Engineered E. coli (KRED) | Glucose, Buffer (pH 7.0), 30 °C | 81 | 99 | |
| Enzymatic Kinetic Resolution | |||||
| Lipase-Catalyzed Transesterification | Candida antarctica Lipase B | Vinyl acetate, Toluene, 30-40 °C | ~50 (for each enantiomer) | >99 (at 50% conversion) | [10][11] |
| Chiral Chromatography | |||||
| Simulated Moving Bed (SMB) | Amylase-based CSP | n-Hexane/Ethanol/TFA | >95 | >99 |
Visualizations
References
- 1. insuf.org [insuf.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the initial synthesis of 4-chlorobenzhydrol from 4-chlorobenzophenone (B192759), a key chemical transformation in pharmaceutical and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this synthetic route.
Introduction
This compound is a diarylmethane derivative that serves as a crucial intermediate in the synthesis of various compounds, including antihistamines like cetirizine.[1][2] Its preparation is a fundamental step in many multi-step synthetic processes. The most common and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 4-chlorobenzophenone. This reduction can be achieved through various methods, including catalytic hydrogenation and, more commonly, the use of reducing agents such as sodium borohydride (B1222165). This guide will focus on the prevalent laboratory-scale synthesis utilizing sodium borohydride, as well as an alternative method employing aluminum powder.
Reaction Mechanism and Pathway
The synthesis of this compound from 4-chlorobenzophenone is a classic example of a ketone reduction to a secondary alcohol. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.
The most widely used laboratory reagent for this transformation is sodium borohydride (NaBH₄). The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a protic solvent (e.g., an alcohol) to yield the final alcohol product, this compound.[3][4]
Below is a diagram illustrating the general reaction pathway.
Caption: General reaction pathway for the reduction of 4-chlorobenzophenone.
Experimental Protocols
This section details two distinct and reliable methods for the synthesis of this compound from 4-chlorobenzophenone.
Method 1: Sodium Borohydride Reduction in Isopropyl Alcohol
This protocol is adapted from a commonly cited laboratory procedure.[1][2]
Materials:
-
4-chlorobenzophenone
-
Isopropyl alcohol (IPA)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
In a reaction flask, dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.
-
Heat the mixture to 50°C.
-
Once the temperature is stable, add 0.265 g (0.007 mol) of sodium borohydride in portions, while maintaining the reaction temperature at 65°C for 2 hours.
-
After the reaction is complete, distill off approximately 90% of the isopropyl alcohol.
-
Cool the resulting solution and treat it with a dilute HCl solution (prepared by adding 5 mL of concentrated HCl to 20 mL of water).
-
Extract the product with 15 mL of toluene.
-
Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH ~7).
-
The resulting toluene solution containing this compound can be used directly in subsequent steps or concentrated to isolate the product.
Method 2: Aluminum Powder Reduction in Alkaline Methanol (B129727)
This method provides an alternative to borohydride reduction and is suitable for specific applications.
Materials:
-
4-chlorobenzophenone
-
Methanol
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Aluminum powder
Procedure:
-
In a reaction kettle, add 850 mL of methanol and 150 mL of water.
-
Maintain the temperature at 15°C and add sodium hydroxide, ensuring it dissolves completely. The molar ratio of 4-chlorobenzophenone to sodium hydroxide should be 1:1.3.
-
Add 4-chlorobenzophenone to the reactor (1 mol equivalent).
-
After the addition, stir the mixture thoroughly and adjust the temperature to 40-45°C, holding for 5 minutes.
-
While maintaining the temperature at 40-45°C, add aluminum powder (0.8 mol equivalent) in batches.
-
Continue stirring at 40-45°C until the reaction reaches its endpoint (monitoring by TLC is recommended).
-
Filter the hot reaction mixture to obtain the this compound crystals.
-
Dry the collected crystals.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described experimental protocols.
| Parameter | Method 1: NaBH₄ Reduction[1][2] | Method 2: Al Powder Reduction |
| Reactants | ||
| 4-Chlorobenzophenone | 5.0 g (0.023 mol) | 1 mol equivalent |
| Sodium Borohydride | 0.265 g (0.007 mol) | - |
| Aluminum Powder | - | 0.8 mol equivalent |
| Sodium Hydroxide | - | 1.3 mol equivalent |
| Solvents | ||
| Isopropyl Alcohol | 15 mL | - |
| Methanol | - | 850 mL |
| Water | - | 150 mL |
| Reaction Conditions | ||
| Temperature | 65°C | 40-45°C |
| Reaction Time | 2 hours | Endpoint determined by monitoring |
| Product Properties | ||
| Melting Point | 58-60°C[1][2] | Not specified |
| Appearance | White crystalline powder[1][2] | Crystalline solid |
Physicochemical and Spectroscopic Data
The synthesized this compound is a white crystalline powder.[1][2] Key physical properties and spectroscopic data are summarized below for characterization purposes.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| Melting Point | 58-60 °C[2] |
| Boiling Point | 150-151°C at 2.6 mm Hg[2] |
| Appearance | White crystalline powder[1][2] |
| Solubility | Insoluble in water[2] |
| ¹H NMR (399.65 MHz, CDCl₃) | Spectrum available in chemical databases.[5] |
| ¹³C NMR | Spectrum available in chemical databases.[6] |
| IR Spectrum | Data available in chemical databases.[7][8] |
| Mass Spectrum | Molecular Ion (m/z): 218[6] |
Conclusion
The synthesis of this compound from 4-chlorobenzophenone via reduction is a well-established and efficient process. The use of sodium borohydride in an alcoholic solvent represents a mild and high-yielding method suitable for most laboratory settings. The alternative use of aluminum powder in an alkaline medium provides a viable, albeit different, synthetic route. The detailed protocols, quantitative data, and illustrative diagrams provided in this guide offer a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.
References
- 1. This compound | 119-56-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound(119-56-2) 1H NMR [m.chemicalbook.com]
- 6. This compound(119-56-2) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(119-56-2) IR Spectrum [chemicalbook.com]
- 8. This compound(119-56-2) IR2 [m.chemicalbook.com]
Molecular weight of 4-Chlorobenzhydrol 218.68 g/mol
An In-Depth Technical Guide to 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with a molecular weight of 218.68 g/mol , is a diarylmethane compound that serves as a critical intermediate in organic and medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly as a precursor in the synthesis of second-generation antihistamines like Cetirizine (B192768).[3][4][5] Furthermore, this document elucidates the biochemical pathways associated with its pharmacologically active derivatives and outlines essential safety and handling procedures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is a white crystalline powder at room temperature.[2] It is generally insoluble in water but shows good solubility in various organic solvents.[6]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁ClO | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 58-60 °C | |
| Boiling Point | 150-151 °C at 2.6 mm Hg | [7] |
| CAS Number | 119-56-2 | |
| IUPAC Name | (4-chlorophenyl)(phenyl)methanol | [1] |
| Water Solubility | Insoluble | [7] |
| SMILES | OC(c1ccccc1)c2ccc(Cl)cc2 | |
| InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: Spectra available in databases like ChemicalBook and PubChem confirm the proton environments.[1][8] Key signals include a broad singlet for the hydroxyl proton, a singlet for the benzyhydrylic proton, and multiplets for the aromatic protons.
-
¹³C NMR: The carbon spectrum shows distinct signals for the two aromatic rings and the benzyhydrylic carbon.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad peak for the O-H stretch of the alcohol group and peaks corresponding to C-H and C=C aromatic stretches.[10][11]
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak (m/z) at approximately 218, corresponding to the molecular weight.[1][9]
Synthesis and Experimental Protocols
The most common laboratory synthesis of this compound involves the reduction of 4-chlorobenzophenone (B192759).
Protocol 1: Reduction of 4-Chlorobenzophenone
This protocol details the synthesis of this compound via the reduction of 4-chlorobenzophenone using sodium borohydride (B1222165) (NaBH₄).[2]
Materials:
-
4-Chlorobenzophenone
-
Isopropyl alcohol (IPA)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol in a suitable reaction flask.
-
Heat the solution to 50°C with stirring.
-
Carefully add 0.265 g (0.007 mol) of sodium borohydride in portions, maintaining the reaction temperature at 65°C.
-
Continue stirring at 65°C for 2 hours to ensure the reaction goes to completion.
-
After 2 hours, distill off approximately 90% of the isopropyl alcohol.
-
Cool the resulting solution and acidify by adding a dilute HCl solution (prepared by mixing 5 mL of concentrated HCl with 20 mL of water).
-
Extract the product into 15 mL of toluene.
-
Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).
-
The resulting toluene solution contains this compound, which can be isolated by evaporating the solvent or used directly for subsequent reactions. The product can be purified by recrystallization to yield a white solid with a melting point of 58-60°C.[2]
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry, primarily as an intermediate for antihistamines.[4][6]
Precursor for Cetirizine Synthesis
Cetirizine, a potent second-generation H₁-antihistamine, is synthesized using this compound as a key starting material. The synthesis involves converting the hydroxyl group of this compound into a better leaving group (e.g., chloride) to facilitate nucleophilic substitution by a piperazine (B1678402) derivative.[3][5]
The initial step in this multi-step synthesis is the conversion of this compound to 4-chlorobenzhydryl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[5] This activated intermediate is then reacted with the appropriate piperazine derivative to construct the core structure of Cetirizine.[3][5]
References
- 1. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 119-56-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(119-56-2) 1H NMR [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound(119-56-2) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols: 4-Chlorobenzhydrol in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chlorobenzhydrol is a key chemical intermediate widely utilized in the pharmaceutical industry.[1] Its diarylmethane structure serves as a versatile scaffold for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably second-generation antihistamines. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the synthesis of prominent pharmaceuticals such as Cetirizine (B192768) and its precursors.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119-56-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClO | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 58-61 °C | [2][3] |
| Boiling Point | 150-151°C at 2.6 mm Hg | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |
Application 1: Synthesis of Cetirizine Intermediate
This compound is a crucial starting material for the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), a key intermediate for the antihistamine drug Cetirizine.[4]
Experimental Protocol: Synthesis of 4-Chlorobenzhydryl Chloride (4-CBC) from this compound
This protocol details the conversion of this compound to 4-Chlorobenzhydryl Chloride, a necessary step before the introduction of the piperazine (B1678402) moiety.
Materials:
-
This compound (4-CB)
-
Concentrated Hydrochloric Acid (HCl)
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in toluene.
-
Add concentrated HCl to the solution.[4]
-
Heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[4]
-
Cool the mixture to 20°C, allowing the organic and aqueous layers to separate.[4]
-
Separate the organic (toluene) layer.
-
Wash the toluene layer with 10% aqueous sodium carbonate until the pH is neutral (pH 7).[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4] The resulting 4-Chlorobenzhydryl Chloride in toluene is typically used in the next step without isolation.[4]
Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP)
Materials:
-
4-Chlorobenzhydryl Chloride (4-CBC) in toluene (from the previous step)
-
Piperazine
-
Dimethylformamide (DMF)
-
Potassium Iodide (KI)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (30%)
-
Methylene Dichloride (MDC)
Procedure:
-
In a reaction vessel, mix 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.[5]
-
Heat the mixture to 80°C for 30 minutes.[5]
-
To this heated mixture, add the solution of 4-CBC in toluene.
-
Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[5]
-
Cool the reaction mixture to 20°C.[5]
-
Wash the toluene layer twice with 20 mL of water.[5]
-
Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.[5]
-
Filter the mixture and separate the aqueous layer from the filtrate.
-
Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.[5]
-
Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.[5]
-
Filter the solid product, suck it dry, and then dry it in an oven at 50°C for 3 hours.[5]
Quantitative Data:
| Product | Yield | Melting Point |
|---|
| 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) | 92% | 63-65°C |
Application 2: Synthesis of Cetirizine from its Intermediate
The intermediate, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, is synthesized from CPMP and subsequently converted to Cetirizine.
Experimental Protocol: Synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
Materials:
-
1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (CPMP)
-
Acetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Bromoethanol
Procedure:
-
To a solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (0.6g, 2.1 mmol) in 10 mL of acetonitrile, add potassium carbonate (0.58 g, 4.2 mmol).[6]
-
Stir the mixture for a short period, then add bromoethanol (0.26g, 2.1 mmol).[6]
-
Reflux the reaction mixture for 2 hours.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (B1210297) (2 x 15 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the product.
Experimental Protocol: Synthesis of Cetirizine
Materials:
-
2-[4-[(4-Chlorophenyl)(phenyl)-methyl]-piperazin-1-yl]-ethanol
-
Acetonitrile
-
Potassium Carbonate (K₂CO₃)
-
1-Bromoacetic acid
Procedure:
-
To a stirred solution of 2-[4-[(4-Chlorophenyl)(phenyl)-methyl]-piperazin-1-yl]-ethanol (0.5g, 1.51 mmol) in 10 mL of acetonitrile, add potassium carbonate (0.41g, 3 mmol) and 1-bromoacetic acid (0.2g, 1.51 mmol).[6]
-
Reflux the resulting mixture for 5 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (2 x 15 mL).[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Cetirizine.[6]
Alternative Synthesis Route for Cetirizine Intermediate
An alternative, single-step reaction to synthesize a Cetirizine intermediate, 4-chloro-biphenyl-mepiquat ethanol, has been developed to be more suitable for large-scale industrial production.[7]
Experimental Protocol: One-Step Synthesis of 4-chloro-biphenyl-mepiquat ethanol
Materials:
-
4-Chlorobenzhydrylchloride
-
Hydroxyethyl piperazine
-
Organic Solvent (e.g., DMF, DMAC, or DMSO)
-
Acid-binding agent (Potassium carbonate or Triethylamine)
-
Catalyst (Sodium iodide)
Procedure:
-
In a 250ml four-hole reaction flask, add 80ml of DMF, 13.1g of N-hydroxyethyl piperazine, 41.4g of potassium carbonate, and 18.26g of sodium iodide catalyst.[7]
-
Stir the mixture at room temperature.
-
Slowly add 23.7g of 4-chlorobenzhydryl chloride.[7]
-
After the addition is complete, warm the reaction to an internal temperature of 40°C.[7]
-
Monitor the reaction using TLC to determine the endpoint.
-
Cool the reaction to room temperature and perform suction filtration.
-
Add 300ml of water to the filtrate and extract the mother liquor.
-
Adjust the pH of the aqueous layer to 9-11.
-
Separate the layers and evaporate the organic layer under reduced pressure to obtain the product.
Quantitative Data:
| Product | Yield | Purity |
|---|
| 4-chloro-biphenyl-mepiquat ethanol | 77.6% | 98.6% |
Visualized Synthetic Pathways
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthesis of the key Cetirizine intermediate, CPMP.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 119-56-2 [chemicalbook.com]
- 3. (S)-4-Chlorobenzhydrol|Chiral Synthon|CAS 101402-04-4 [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
Synthesis of 4-Chlorobenzhydrol via Grignard Reaction: An Experimental Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental protocol for the synthesis of 4-chlorobenzhydrol through the Grignard reaction of 4-chlorobenzaldehyde (B46862) with phenylmagnesium bromide. The protocol includes a summary of reagents, reaction conditions, and a step-by-step guide from reaction setup to product purification.
Data Presentation
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | 0.36 g |
| Bromobenzene (B47551) | 1.5 mL |
| 4-Chlorobenzaldehyde | 1.83 g |
| Anhydrous Diethyl Ether | 15 mL (for aldehyde) + additional for Grignard |
| Reaction Conditions | |
| Grignard Formation | Gentle reflux |
| Aldehyde Addition | Dropwise over 10 minutes with gentle heating |
| Post-addition Reaction Time | 5 minutes |
| Work-up & Purification | |
| Quenching Agent | 30 mL of 1.8 M Sulfuric Acid on ice |
| Washing Agents | 15 mL of 5% NaOH, 15 mL of saturated NaCl |
| Purification Method | Recrystallization |
Experimental Protocol
This protocol details the synthesis of this compound by reacting 4-chlorobenzaldehyde with a phenylmagnesium bromide Grignard reagent.[1][2] Strict anhydrous conditions are critical for the success of this reaction.[3] All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere before use.[1][2][4]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
4-chlorobenzaldehyde
-
1.8 M Sulfuric acid
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Calcium chloride
-
Chromic acid reagent (for testing)
Equipment:
-
100 mL round-bottom flask
-
Separatory funnel
-
Condenser
-
Drying tube
-
Magnetic stir bar and stir plate
-
Heating mantle or heat gun
-
Beakers
-
Suction filtration apparatus
-
Distillation apparatus
Procedure:
-
Apparatus Setup:
-
Assemble a 100 mL round-bottom flask with a condenser and a separatory funnel.[5]
-
Place a magnetic stir bar in the flask.[5]
-
Attach a drying tube filled with calcium chloride to the top of the condenser to protect the reaction from atmospheric moisture.[5]
-
Ensure all glassware is completely dry by heating with a heat gun under a flow of inert gas or by oven drying.[1][5]
-
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place 0.36 g of magnesium turnings into the round-bottom flask.[5]
-
In the separatory funnel, prepare a solution of 1.5 mL of bromobenzene in anhydrous diethyl ether.[6] Swirl to ensure the solution is homogeneous.[5]
-
Add a small amount of the bromobenzene-ether solution to the magnesium turnings to cover them.[5]
-
The reaction should initiate, indicated by the solution turning cloudy and starting to boil.[1][2] If the reaction does not start, gentle heating may be applied.[1]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[1]
-
-
Reaction with 4-Chlorobenzaldehyde:
-
Dissolve 1.83 g of 4-chlorobenzaldehyde in 15 mL of anhydrous diethyl ether in the separatory funnel.[5]
-
Add this solution dropwise to the freshly prepared Grignard reagent over approximately 10 minutes while maintaining a gentle reflux with low heat.[5]
-
After the addition is complete, continue to heat the reaction mixture for an additional 5 minutes.[5]
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.[5]
-
Prepare a beaker with approximately 30 mL of 1.8 M sulfuric acid and ice.[5]
-
Slowly pour the reaction mixture into the acidic ice solution to quench the reaction and dissolve the magnesium salts.[4][5]
-
Transfer the entire mixture to a separatory funnel.[5]
-
Rinse the reaction flask with a small amount of water and ether and add this to the separatory funnel.[5]
-
Separate the aqueous layer.[5]
-
Wash the organic (ether) layer sequentially with 15 mL of 5% sodium hydroxide solution and then 15 mL of saturated sodium chloride solution.[5] After each wash, separate and discard the aqueous layer.[5]
-
-
Product Isolation and Purification:
-
Distill the ether from the organic layer until the volume is reduced to less than 5 mL.[5]
-
Add 50 mL of water to the flask and continue the distillation.[5]
-
After the head temperature surpasses 90°C, collect an additional 25 mL of distillate.[5]
-
Cool the flask in an ice bath. A yellow oily phase should appear.[5]
-
Induce crystallization by scratching the oily phase with a glass rod.[5]
-
Collect the solid product by suction filtration and wash it with 10 mL of ice-cold water.[5]
-
Allow the product to air dry.[5]
-
A small sample can be dissolved in acetone and tested with a drop of chromic acid reagent to confirm the presence of a secondary alcohol.[5]
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Solved For this experiment, this compound will | Chegg.com [chegg.com]
- 2. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Solved The correct answer was 2.85 g. I need help with | Chegg.com [chegg.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Chlorobenzhydrol
This document provides detailed application notes and protocols for the quantitative analysis of 4-Chlorobenzhydrol. The following sections outline validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, to ensure accurate and reproducible quantification in diverse sample matrices.
Analytical Methodologies Overview
The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and versatile platform for the quantification of this compound. Coupled with a UV detector, it is suitable for routine analysis and purity assessment, providing excellent separation from potential impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, ideal for the identification and quantification of this compound, especially at trace levels. It is particularly useful for analyzing complex mixtures and has been used in applications where this compound serves as an internal standard.[3][4]
-
UV-Visible Spectrophotometry: As a simpler and more accessible technique, UV-Vis spectrophotometry can be used for the quantification of this compound in relatively pure samples.[5] This method relies on the principle that the analyte absorbs light at a specific wavelength.
Data Presentation: Quantitative Method Performance
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values should be established and validated by the end-user for their specific instrumentation and sample matrix.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.15 µg/mL | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization may be required.
Instrumentation
-
High-Performance Liquid Chromatograph
-
UV-Visible Detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data Acquisition and Processing Software
Reagents
Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of calibration standards by serial dilution (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 274 nm[1]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
References
- 1. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 119-56-2 [chemicalbook.com]
- 4. 4-氯二苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. zeptometrix.com [zeptometrix.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of 4-Chlorobenzhydrol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzhydrol is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and, notably, as a precursor in the development of certain agrochemicals. Its diarylmethane structure provides a valuable scaffold for the synthesis of fungicides and insecticides. This document outlines the application of this compound in the synthesis of agrochemical compounds, providing detailed protocols for key transformations and conceptual pathways to important agrochemical classes. While direct, one-step syntheses of commercial agrochemicals from this compound are not widely documented, its role as a precursor to key synthetic intermediates is a critical aspect of its utility in agrochemical research and development.
Key Applications in Agrochemical Synthesis
This compound serves as a foundational molecule for the synthesis of several key intermediates used in the production of fungicides and insecticides. The primary route involves its conversion to more reactive species, such as 4-chlorobenzhydryl chloride, which can then be used to build more complex molecular architectures.
Fungicide Synthesis
One of the significant applications of this compound in fungicide synthesis is its use as a precursor to 1-(4-chlorobenzhydryl)piperazine (B1679854). Piperazine (B1678402) and its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal properties.[1][2][3] By incorporating the 4-chlorobenzhydryl moiety, novel fungicide candidates can be developed.
Insecticide Synthesis
Similarly, this compound can be a starting point for the synthesis of certain insecticides. Although indirect, it can be converted to precursors required for the synthesis of commercial insecticides like chlorfenapyr. This typically involves the transformation of the benzhydryl group into a p-chloroaniline or a related derivative, which is a key building block for the pyrrole (B145914) ring system of chlorfenapyr.
Data Presentation
Table 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine - A Key Fungicidal Intermediate
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity/Melting Point | Citation |
| 1 | This compound | Thionyl chloride or Hydrochloric acid/Toluene (B28343) | 60 | 2.5 | Not isolated | - | [4] |
| 2 | 4-Chlorobenzhydryl chloride, Piperazine | Toluene, DMF, KI | 80, then reflux | 12.5 | 92 | 63-65°C | [5] |
| Alt. 2 | 4-Chlorobenzhydryl chloride, Piperazine | Butanone, K₂CO₃, KI | Reflux | 18 | 57 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobenzhydryl Chloride
This protocol describes the chlorination of this compound to form the reactive intermediate 4-chlorobenzhydryl chloride.
Materials:
-
This compound
-
Toluene
-
Concentrated Hydrochloric Acid
-
10% aqueous Sodium Carbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to 60°C and maintain this temperature with stirring for 2.5 hours.[4]
-
Cool the reaction mixture to room temperature, at which point it will separate into organic and aqueous layers.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic (toluene) layer with a 10% aqueous sodium carbonate solution until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting toluene solution containing 4-chlorobenzhydryl chloride can be used directly in the next step without isolation.
Protocol 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine
This protocol details the synthesis of the key fungicidal intermediate 1-(4-chlorobenzhydryl)piperazine from 4-chlorobenzhydryl chloride.
Materials:
-
Toluene solution of 4-Chlorobenzhydryl chloride (from Protocol 1)
-
Piperazine
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI)
-
Concentrated Hydrochloric Acid
-
30% Sodium Hydroxide solution
-
Methylene (B1212753) dichloride (MDC)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, mix piperazine (0.12 mol), a catalytic amount of DMF (approx. 0.5 mL), and KI (0.1 g) with 15 mL of toluene.[5]
-
Heat the mixture to 80°C for 30 minutes with stirring.
-
To this mixture, add the toluene solution of 4-chlorobenzhydryl chloride at 80°C.
-
Maintain the reaction temperature at 80°C for 2 hours, and then increase to reflux for 12 hours.[5]
-
Cool the reaction mixture to 20°C.
-
Wash the toluene layer twice with 20 mL of water.
-
Acidify the toluene layer with a mixture of concentrated HCl (15 mL) in water (5 mL) at 5-10°C.
-
Filter the mixture and separate the aqueous layer from the filtrate.
-
Wash the aqueous layer with toluene (10 mL) and methylene dichloride (10 mL).
-
Neutralize the aqueous layer with a 30% NaOH solution (22 mL) at 10°C and maintain at 20°C for 2 hours to precipitate the product.
-
Filter the solid product, wash with water, and dry at 50°C for 3 hours to yield 1-(4-chlorobenzhydryl)piperazine.[5]
Mandatory Visualization
Synthesis of a Key Fungicidal Intermediate
Caption: Synthesis of 1-(4-Chlorobenzhydryl)piperazine.
Conceptual Workflow for Pyraclostrobin Synthesis
Caption: Proposed pathway to a Pyraclostrobin precursor.
Conceptual Workflow for Chlorfenapyr Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 5. prepchem.com [prepchem.com]
Synthesis of 1-(4-Chlorobenzhydryl)piperazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-(4-chlorobenzhydryl)piperazine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the antihistamine Cetirizine.[1][2] Two primary synthetic routes are outlined, starting from either 4-chlorobenzophenone (B192759) or by direct alkylation of piperazine (B1678402) with a 4-chlorobenzhydryl halide. This guide includes comprehensive experimental procedures, tables of quantitative data for easy comparison of different methodologies, and a visual representation of the synthetic workflow.
Introduction
1-(4-Chlorobenzhydryl)piperazine is a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of antihistamines and other agents targeting neurological conditions.[1] Its molecular structure, featuring a chlorobenzhydryl group attached to a piperazine ring, makes it a versatile intermediate.[1] The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity, which are critical for its downstream applications in pharmaceutical manufacturing.[1] This protocol details established methods for its preparation, providing researchers with the necessary information to reproduce these syntheses effectively and safely.
Data Presentation
The following tables summarize the quantitative data from various cited protocols for the synthesis of 1-(4-Chlorobenzhydryl)piperazine and its intermediates.
Table 1: Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzophenone | [3] |
| Reagent | Sodium borohydride (B1222165) (NaBH₄) | [3] |
| Solvent | Methanol (B129727)/THF mixture | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | 92% | [3] |
Table 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine from 4-Chlorobenzhydryl Chloride and Piperazine
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 4-Chlorobenzhydryl chloride | 1-chloro-4-(chloro-phenyl-methyl)-benzene | 4-chlorodiphenyl methyl chloride |
| Reagents | Piperazine | Anhydrous piperazine, anhydrous K₂CO₃, KI | Piperazine |
| Solvent | Acetonitrile (B52724) (MeCN) | Butanone | Methanol |
| Reaction Temperature | 90 °C (reflux) | Reflux | 60-70 °C |
| Reaction Time | 16 hours | 18 hours | 4-6 hours |
| Yield | 70% | 57% | Not specified |
| Reference | [3] | [4] | [5] |
Table 3: Alternative Direct Synthesis of 1-(4-Chlorobenzhydryl)piperazine
| Parameter | Value | Reference |
| Starting Material | 4-CBC (unspecified 4-chlorobenzhydryl compound) | [4][6] |
| Reagents | Piperazine, DMF, KI | [4][6] |
| Solvent | Toluene (B28343) | [4][6] |
| Reaction Temperature | 80 °C to reflux | [4][6] |
| Reaction Time | 14 hours | [4][6] |
| Yield | 92% | [4][6] |
| Melting Point | 63-65 °C | [4][6] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Chlorobenzophenone and Subsequent Reaction with Piperazine
This protocol is a two-step process starting from 4-chlorobenzophenone.
Step 1: Synthesis of this compound
-
Dissolve 50 mmol of 4-chlorobenzophenone in a mixture of 100 mL of methanol and 150 mL of THF.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add 50 mmol of sodium borohydride (NaBH₄) to the cooled solution.[3]
-
Stir the reaction mixture for an additional 10 minutes at 0 °C, and then continue stirring at room temperature for 2 hours.[3]
-
Quench the reaction by adding 200 mL of water.[3]
-
Extract the product with 400 mL of diethyl ether.[3]
-
Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃ solution, and finally with water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent under reduced pressure to yield crude this compound, which can be used in the next step without further purification.[3] The reported yield for this step is 92%.[3]
Step 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine
-
Dissolve 20 mmol of the crude this compound from the previous step in 50 mL of methylene (B1212753) dichloride (MDC).[3]
-
Add 22 mmol of thionyl chloride (SOCl₂) to the solution and stir the mixture at room temperature overnight to form 4-chlorobenzhydryl chloride.[3]
-
Evaporate the solvent under vacuum.[3]
-
Dissolve the crude residue in 100 mL of acetonitrile (MeCN) and add 200 mmol of piperazine.[3]
-
Reflux the mixture at 90 °C for 16 hours, monitoring the reaction progress by TLC.[3]
-
After completion, evaporate the solvent under vacuum.[3]
-
Take up the residue in water and extract with ethyl acetate.[3]
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) using a chloroform:methanol (9:1) eluent to yield 1-(4-chlorobenzhydryl)piperazine.[3] The reported yield for this step is 70%.[3]
Protocol 2: Direct Synthesis from 4-Chlorobenzhydryl Chloride and Piperazine
This protocol describes a one-pot synthesis from a 4-chlorobenzhydryl precursor and piperazine.
-
To a mixture of 10 g (0.12 mol) of piperazine, 0.5 mL of DMF, and 0.1 g of KI in 15 mL of toluene, heat to 80°C for 30 minutes.[4][6]
-
To this heated mixture, add a solution of 4-chlorobenzhydryl chloride (referred to as 4-CBC in the source) in toluene.[4][6]
-
Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[4][6]
-
Treat the organic layer with a mixture of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.[4][6]
-
Filter the mixture and separate the aqueous layer from the filtrate.[4][6]
-
Wash the aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride (MDC).[4][6]
-
Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours to precipitate the product.[4][6]
-
Filter the solid, suck dry, and dry at 50°C for 3 hours to obtain 1-(4-chlorobenzhydryl)piperazine.[4][6] The reported yield is 92% with a melting point of 63-65°C.[4][6]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the two-step synthesis of 1-(4-Chlorobenzhydryl)piperazine.
Caption: Synthetic routes for 1-(4-Chlorobenzhydryl)piperazine.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 6. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]
Application Notes and Protocols for the Safe Disposal of 4-Chlorobenzhydrol Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe disposal of 4-Chlorobenzhydrol waste, a compound used as an internal standard in analytical chemistry and in the synthesis of pharmaceuticals.[1] Adherence to these protocols is crucial to ensure personnel safety and environmental compliance.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in managing its waste safely. This data is summarized in the table below.
| Property | Value | References |
| Molecular Formula | C13H11ClO | [2][3] |
| Molecular Weight | 218.68 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 58-62 °C | [2][6] |
| Boiling Point | 130 °C @ 0.01 Torr | [3] |
| Solubility | Insoluble in water. Soluble in methanol (B129727) and N,N-Dimethylformamide. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform. | [3][6] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [6] |
| Incompatibilities | Oxidizing agents. | [6] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide. | [6] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and may cause eye, skin, and respiratory tract irritation.[5][6] The toxicological properties of this substance have not been fully investigated.[6] Therefore, it is imperative to handle this chemical and its waste with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[6]
-
Use with adequate ventilation to keep airborne concentrations low.[6]
Waste Characterization and Regulatory Compliance
All waste containing this compound must be treated as hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[6] Furthermore, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[6][7] The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from its generation to its disposal, often referred to as a "cradle-to-grave" approach.[8][9]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe handling.
-
Waste Containers: Use only approved, properly labeled hazardous waste containers. The containers must be clean on the exterior and closed tightly.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents.[6]
-
Storage Area: Store waste in a cool, dry, and well-ventilated area designated for hazardous waste.[6]
Spill and Leak Procedures
In the event of a spill or leak, follow these procedures immediately:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dusty conditions.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety office.
Disposal Protocols
The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.
Protocol for Solid Waste:
-
Collection: Collect solid this compound waste, including contaminated materials like gloves and weighing paper, in a designated, labeled hazardous waste container.
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is properly sealed.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor.
Protocol for Liquid Waste (Solutions of this compound):
-
Collection: Collect liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Neutralization (for specific cases): While not a standard disposal method, for research purposes involving the neutralization of aromatic halides, specific chemical treatments can be employed. These are complex reactions and should only be performed by trained chemists in a controlled laboratory setting. One approach involves the reaction of the aryl halide with a transition metal complex.[10] Another general method for water-reactive halides is slow addition to a stirred, cooled solution of water, followed by neutralization.[11] However, given that this compound is not highly water-reactive, this is less applicable. A more relevant approach for trace amounts in a solution might involve a reaction that cleaves the carbon-halogen bond. These methods are not for bulk disposal and generate their own waste streams that must be properly characterized and disposed of.
-
Storage: Store the liquid waste container in a secondary containment tray in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor.
Visual Guides
Waste Disposal Workflow:
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Signaling Pathway for Hazard Response:
This diagram outlines the appropriate response to an accidental exposure to this compound.
Caption: Hazard Response Protocol for this compound Exposure.
References
- 1. This compound | 119-56-2 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. This compound, (S)- | C13H11ClO | CID 852995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes: Synthesis of 4-Chlorobenzhydrol
Introduction
4-Chlorobenzhydrol is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotics.[1] It is a white crystalline powder with a melting point of approximately 58-62°C.[1][2] This document provides detailed protocols for two common laboratory-scale synthesis methods for this compound: the reduction of 4-chlorobenzophenone (B192759) and the Grignard reaction. These methods are selected for their reliability and applicability in research and drug development settings.
Method 1: Reduction of 4-Chlorobenzophenone
This is a widely used method due to its simplicity and the commercial availability of the starting material, 4-chlorobenzophenone. The reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice due to its mild nature and high selectivity.
Method 2: Grignard Reaction
The Grignard reaction offers a versatile route for constructing the this compound carbon skeleton. This method involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. Two viable pathways are presented: the reaction of phenylmagnesium bromide with 4-chlorobenzaldehyde (B46862) or the reaction of a Grignard reagent with 4-chlorobenzaldehyde.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Chlorobenzophenone
This protocol details the reduction of 4-chlorobenzophenone using sodium borohydride.
Materials:
-
4-Chlorobenzophenone
-
Isopropyl alcohol (IPA)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.[2]
-
Heat the solution to 50°C with stirring.[2]
-
Carefully add 0.265 g (0.007 mol) of sodium borohydride in portions, maintaining the temperature at 65°C.[2]
-
Continue stirring the reaction mixture at 65°C for 2 hours.[2]
-
After the reaction is complete, distill off approximately 90% of the isopropyl alcohol.[2]
-
Cool the resulting solution and acidify with dilute HCl (5 mL of concentrated HCl in 20 mL of water).[2]
-
Extract the product with 15 mL of toluene.[2]
-
Wash the toluene extract with water until the pH is neutral (pH 7).[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization. The melting point of the isolated product is typically in the range of 58-60°C.[2]
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis using phenylmagnesium bromide and 4-chlorobenzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
4-Chlorobenzaldehyde
-
1.8 M Sulfuric acid (H₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
5% Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. All glassware must be thoroughly dried to prevent moisture contamination.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 4-Chlorobenzaldehyde:
-
Dissolve 1.83 g of 4-chlorobenzaldehyde in 15 mL of anhydrous ether and place this solution in the dropping funnel.[5]
-
Add the 4-chlorobenzaldehyde solution dropwise to the freshly prepared Grignard reagent over 10 minutes with stirring.[5]
-
After the addition is complete, continue to heat the reaction mixture for an additional 5 minutes.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing approximately 60 mL of an ice-cold 1.8 M sulfuric acid solution, leaving any unreacted magnesium behind.[5]
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with a small amount of ether and water and add this to the separatory funnel.[5]
-
Separate the organic layer.
-
Wash the organic layer sequentially with 15 mL of 5% NaOH solution and then with 15 mL of saturated NaCl solution.[5]
-
Dry the ether layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the ether by distillation.[5]
-
Add 50 mL of water to the flask and continue distillation.[5]
-
Cool the remaining mixture in an ice bath and induce crystallization by scratching the oily phase with a glass rod.[5]
-
Collect the solid product by suction filtration and wash it with 10 mL of ice-cold water.[5]
-
Allow the product to air dry.
-
Quantitative Data Summary
| Parameter | Method 1 (Reduction) | Method 2 (Grignard) | Reference |
| Starting Materials | 4-Chlorobenzophenone, Sodium Borohydride | Phenylmagnesium Bromide, 4-Chlorobenzaldehyde | [2][5] |
| Solvent | Isopropyl Alcohol | Diethyl Ether/THF | [2][5] |
| Reaction Temperature | 65°C | Reflux | [2][5] |
| Reaction Time | 2 hours | ~15 minutes (post-addition) | [2][5] |
| Yield | Not explicitly stated | Not explicitly stated | |
| Melting Point | 58-60°C | Not explicitly stated | [2] |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
References
Application Note: Quantitative Analysis of Drug Metabolites Using 4-Chlorobenzhydrol as an Internal Standard in GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of 4-Chlorobenzhydrol as an internal standard in the quantitative analysis of drug metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, precision and accuracy can be affected by variations in sample preparation and instrument response. The use of an internal standard (IS) is a widely accepted method to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.[1]
This compound is a suitable internal standard for the GC-MS analysis of various drug metabolites due to its chemical properties. It is a stable, non-endogenous compound with a distinct mass spectrum and chromatographic behavior that is similar to many aromatic drug metabolites, ensuring it undergoes similar extraction and derivatization efficiencies. Its molecular weight of 218.68 g/mol and characteristic isotopic pattern due to the chlorine atom aid in its unambiguous identification and quantification.[2]
This application note details a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of a representative drug metabolite, N-demethylantipyrine, in a biological matrix (urine).
Principle of Internal Standard Calibration
The internal standard method involves adding a constant, known amount of the IS to all calibration standards, quality control samples, and unknown samples. The response of the analyte is then measured relative to the response of the IS. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte to create a calibration curve. This normalization corrects for variations in injection volume, extraction efficiency, and instrument drift.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of N-demethylantipyrine in urine using this compound as an internal standard.
Materials and Reagents
-
N-demethylantipyrine (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ultrapure water
-
Human urine (drug-free)
Preparation of Standard and Sample Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of N-demethylantipyrine and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N-demethylantipyrine by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
To 1 mL of drug-free urine in a glass tube, add 50 µL of each N-demethylantipyrine working standard solution and 50 µL of the 10 µg/mL this compound internal standard working solution. This results in calibration standards with analyte concentrations from 50 ng/mL to 5000 ng/mL and a constant IS concentration of 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 150, 750, and 4000 ng/mL) in the same manner as the calibration standards using separately prepared analyte stock solutions.
-
-
Unknown Samples:
-
To 1 mL of each unknown urine sample, add 50 µL of the 10 µg/mL this compound internal standard working solution.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To each calibration standard, QC, and unknown sample, add 1 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (bottom) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
N-demethylantipyrine-TMS derivative: m/z 188, 260
-
This compound-TMS derivative: m/z 165, 167, 218
-
Data Presentation
The following tables summarize the quantitative data obtained from the analysis.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| N-demethylantipyrine-TMS | 10.5 | 260 | 188 |
| This compound-TMS (IS) | 12.2 | 165 | 167 |
Table 2: Calibration Curve Data for N-demethylantipyrine
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 50 | 15,230 | 305,100 | 0.050 |
| 100 | 30,650 | 306,200 | 0.100 |
| 250 | 75,980 | 304,500 | 0.250 |
| 500 | 151,200 | 303,800 | 0.498 |
| 1000 | 304,800 | 305,500 | 0.998 |
| 2500 | 760,500 | 304,900 | 2.494 |
| 5000 | 1,515,000 | 303,600 | 4.990 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Table 3: Method Validation Data
| Parameter | QC Low (150 ng/mL) | QC Mid (750 ng/mL) | QC High (4000 ng/mL) |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% |
| Precision (%RSD, n=6) | 4.2% | 3.1% | 2.5% |
| Limit of Detection (LOD) | \multicolumn{3}{c | }{15 ng/mL} | |
| Limit of Quantification (LOQ) | \multicolumn{3}{c | }{50 ng/mL} |
Conclusion
This application note demonstrates a robust and reliable GC-MS method for the quantitative analysis of N-demethylantipyrine in urine using this compound as an internal standard. The detailed protocol for sample preparation, derivatization, and GC-MS analysis provides a solid foundation for researchers in drug metabolism and pharmacokinetics. The use of this compound effectively compensates for analytical variability, leading to excellent linearity, accuracy, and precision, making it a suitable internal standard for routine quantitative workflows in drug development and clinical research.
References
- 1. Quantitation of N-demethylantipyrine in biological samples and isolation and characterization of its glucuronic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chlorobenzhydrol Synthesis By-Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzhydrol. The following information is designed to help you identify and resolve common issues related to by-product formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of this compound via the reduction of 4-chlorobenzophenone (B192759)?
The most prevalent by-product is typically the unreacted starting material, 4-chlorobenzophenone. This is often due to incomplete reaction, which can be caused by several factors including insufficient reducing agent, suboptimal reaction temperature, or a shortened reaction time.
Q2: I observe an unexpected peak in my HPLC/GC analysis. What could it be?
An unexpected peak could be one of several possibilities. Besides unreacted 4-chlorobenzophenone, other potential by-products, though less common with mild reducing agents like sodium borohydride, could include the over-reduction product, 4-chlorodiphenylmethane. Additionally, impurities present in the starting 4-chlorobenzophenone, such as isomers (e.g., 2-chlorobenzophenone (B131818) or 3-chlorobenzophenone) from its own synthesis via Friedel-Crafts acylation, could carry through to the final product mixture.
Q3: My product yield is low. What are the potential causes related to by-products?
Low yield can be directly linked to significant amounts of unreacted starting material. It can also be a consequence of side reactions that consume the starting material or the product.[1] Optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of the reducing agent can help to improve the conversion of the starting material to the desired product.[2]
Q4: How can I minimize the formation of by-products during the synthesis?
To minimize by-products, ensure the purity of your starting materials. Use a sufficient excess of the reducing agent, such as sodium borohydride, to drive the reaction to completion.[2] Maintain the recommended reaction temperature and allow for an adequate reaction time, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to by-products in your this compound synthesis.
Problem: Presence of a significant amount of unreacted 4-chlorobenzophenone.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Increase the molar ratio of the reducing agent (e.g., sodium borohydride) to the 4-chlorobenzophenone. |
| Low reaction temperature | Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Gentle heating may be required for some reducing agents. |
| Insufficient reaction time | Monitor the reaction progress by TLC until the starting material spot is no longer visible. |
| Inactive reducing agent | Use a fresh batch of the reducing agent, as its activity can diminish over time, especially if not stored under appropriate conditions (e.g., anhydrous). |
Problem: Detection of unknown impurities in the final product.
| Possible Cause | Suggested Solution |
| Impurities in starting material | Analyze the purity of the starting 4-chlorobenzophenone by HPLC or GC-MS before use. If necessary, purify the starting material by recrystallization. |
| Side reactions | Re-evaluate the reaction conditions. Extreme temperatures or highly reactive reducing agents might promote side reactions. Consider using a milder reducing agent if applicable. |
| Contamination from solvent or glassware | Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents. |
Quantitative Data Summary
While specific quantitative data for by-product formation can be highly dependent on the exact reaction conditions, the following table provides a qualitative summary of potential by-products and their characteristics.
| By-product | Formation Mechanism | Typical Analytical Signature | Mitigation Strategy |
| 4-Chlorobenzophenone | Incomplete reduction | Shorter retention time in reverse-phase HPLC; distinct mass spectrum in GC-MS. | Optimize reaction conditions (stoichiometry, temperature, time). |
| 4-Chlorodiphenylmethane | Over-reduction of the alcohol | Longer retention time in reverse-phase HPLC; distinct mass spectrum in GC-MS. | Use a milder reducing agent (e.g., NaBH₄) and avoid harsh reaction conditions. |
| Isomeric Chlorobenzophenones | Impurity in starting material | May co-elute or have similar retention times to 4-chlorobenzophenone, requiring optimized chromatographic methods for separation. | Use highly pure starting materials. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and quantifying the amount of unreacted 4-chlorobenzophenone.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for By-Product Identification
GC-MS is a powerful tool for identifying volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the structure of the product and identifying by-products.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: The benzylic proton of this compound typically appears as a singlet around 5.8 ppm in CDCl₃. The aromatic protons will show complex multiplets. Unreacted 4-chlorobenzophenone will lack the benzylic proton signal and show different aromatic signals.
-
¹³C NMR: The carbonyl carbon of 4-chlorobenzophenone appears around 195 ppm, which will be absent in the spectrum of the reduced product, this compound. The carbon bearing the hydroxyl group in this compound appears around 75 ppm.
Visualizations
Caption: Troubleshooting workflow for by-product analysis.
Caption: Synthesis and potential by-product formation pathways.
References
Technical Support Center: Synthesis of 4-Chlorobenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chlorobenzhydrol during synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the reduction of 4-chlorobenzophenone (B192759) and the Grignard reaction.
Method 1: Reduction of 4-Chlorobenzophenone
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction. | - Extend reaction time: Ensure the reaction is stirred for the recommended duration (e.g., 2 hours for NaBH₄ reduction) to allow for complete conversion.[1] - Optimize temperature: Maintain the reaction temperature within the optimal range (e.g., 40-45°C for aluminum powder reduction, 65°C for NaBH₄ reduction).[1][2] |
| Degradation of reducing agent. | - Use fresh sodium borohydride (B1222165) (NaBH₄): NaBH₄ can decompose over time, especially when exposed to moisture. Use a freshly opened container or a properly stored reagent. - Control addition of aluminum powder: When using aluminum powder, add it in small batches to manage the exothermic reaction and maintain the optimal temperature.[2] |
| Side reactions. | - Control reaction conditions: Over-reduction or side reactions can occur at higher temperatures or with prolonged reaction times. Adhere to the specified parameters. Catalytic hydrogenation, for instance, can lead to a large amount of by-products.[2] |
| Loss of product during workup. | - Ensure complete extraction: Use an adequate amount of an appropriate solvent (e.g., toluene (B28343), diethyl ether) for extraction and perform multiple extractions to maximize recovery.[1] - Avoid premature crystallization: If filtering a hot solution, preheat the funnel and receiving flask to prevent the product from crystallizing out too early.[3] |
Issue 2: Impure Product (Presence of Unreacted 4-Chlorobenzophenone)
| Potential Cause | Recommended Solution |
| Insufficient reducing agent. | - Verify stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. For instance, a 1mol:0.8mol:1.3mol ratio of 4-chlorobenzophenone, aluminum powder, and sodium hydroxide (B78521) has been reported.[2] |
| Inefficient mixing. | - Ensure vigorous stirring: Maintain adequate agitation throughout the reaction to ensure proper mixing of the reactants. |
| Low reactivity of the reducing agent. | - Confirm the quality of the reducing agent: Use a high-purity, fresh reducing agent. |
Method 2: Grignard Reaction
Issue 3: Grignard Reaction Fails to Initiate
| Potential Cause | Recommended Solution |
| Presence of moisture. | - Thoroughly dry all glassware: Oven-dry all glassware before use to remove any traces of water.[4] - Use anhydrous solvents: Diethyl ether or THF must be strictly anhydrous, as Grignard reagents are highly reactive with water.[5] |
| Inactive magnesium surface. | - Activate magnesium turnings: The passivating layer of magnesium oxide can be removed by adding a small crystal of iodine or by mechanical stirring.[5] The disappearance of the brown iodine color indicates the initiation of the reaction.[5] |
| Low-quality reagents. | - Use fresh magnesium turnings: Ensure the magnesium is shiny and not dull, which would indicate oxidation. - Use pure alkyl/aryl halide: The purity of the halide is crucial for successful Grignard reagent formation. |
Issue 4: Low Yield of this compound in Grignard Synthesis
| Potential Cause | Recommended Solution |
| Side reaction (Wurtz coupling). | - Control the addition rate: Add the alkyl/aryl halide dropwise to the magnesium suspension to maintain a gentle reflux and minimize the formation of homocoupled byproducts.[6] |
| Grignard reagent degradation. | - Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.[4] |
| Incomplete reaction with the carbonyl compound. | - Optimize reaction time and temperature: After the addition of the aldehyde or ketone, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature to ensure complete reaction.[5] |
| Loss of product during quenching and workup. | - Careful quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid while cooling in an ice bath to control the exothermic reaction.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the reduction of 4-chlorobenzophenone and the Grignard reaction. The reduction method often employs sodium borohydride or a mixture of aluminum powder and sodium hydroxide.[1][2] The Grignard synthesis typically involves the reaction of a Grignard reagent like phenylmagnesium bromide with 4-chlorobenzaldehyde (B46862).[4]
Q2: How can I improve the yield of the reduction of 4-chlorobenzophenone?
A2: To improve the yield, ensure you are using a fresh, high-quality reducing agent, maintain the optimal reaction temperature, and allow for a sufficient reaction time.[1][2] Additionally, optimizing the workup and extraction procedure can minimize product loss.
Q3: My Grignard reaction is not starting. What should I do?
A3: The most common reason for a Grignard reaction failing to initiate is the presence of moisture.[5] Ensure all your glassware is meticulously dried and you are using anhydrous solvents. You can also try activating the magnesium turnings with a small crystal of iodine.[5]
Q4: What are the common impurities in the synthesis of this compound?
A4: A common impurity is the starting material, 4-chlorobenzophenone, if the reduction is incomplete. In Grignard synthesis, biphenyl (B1667301) (from Wurtz coupling) can be a significant byproduct.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying this compound.[7] A suitable solvent system can be a mixture of ethanol (B145695) and water.[4] For very high purity, chromatographic techniques such as column chromatography or simulated moving bed chromatography can be employed.[7][8]
Q6: What is a typical yield for the synthesis of this compound?
A6: Yields can vary significantly depending on the method and optimization of reaction conditions. Some reported yields are around 78% for specific multi-step syntheses involving this compound as a product.[8] With careful optimization, high yields are achievable for both the reduction and Grignard routes.
Quantitative Data Summary
| Synthesis Method | Reagents | Yield (%) | Reference |
| Multi-step synthesis | 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine, 3,3-diphenylpropanoic acid, EDC, DMAP | 78% | [8] |
Note: The table will be updated as more specific yield data for direct synthesis routes becomes available.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Chlorobenzophenone with Sodium Borohydride
-
Dissolution: In a round-bottom flask, dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.
-
Heating: Heat the solution to 50°C with stirring.
-
Addition of Reducing Agent: Carefully add 0.265 g (0.007 mol) of sodium borohydride in one portion.
-
Reaction: Maintain the reaction mixture at 65°C for 2 hours.
-
Solvent Removal: Distill off approximately 90% of the isopropyl alcohol.
-
Workup: Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).
-
Extraction: Extract the product with 15 mL of toluene.
-
Washing: Wash the toluene extract with water until the pH is neutral.
-
Isolation: The toluene solution containing this compound can be used in a subsequent step or concentrated to isolate the crude product, which can then be purified by recrystallization.[1]
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried 100 mL round-bottom flask with a condenser, a separatory funnel, and a magnetic stir bar. Ensure the system is protected from atmospheric moisture with a drying tube.[9]
-
Magnesium Addition: Place 0.36 g of magnesium turnings into the flask.
-
Grignard Reagent Preparation: In the separatory funnel, prepare a solution of bromobenzene (B47551) in anhydrous diethyl ether. Add enough of this solution to the flask to cover the magnesium turnings.
-
Initiation: Gently heat the flask until the reaction begins, which is indicated by the mixture turning brown or chalky and spontaneous refluxing.[9] Once initiated, add the rest of the bromobenzene solution dropwise.
-
Addition of Aldehyde: Prepare a solution of 1.83 g of 4-chlorobenzaldehyde in 15 mL of anhydrous diethyl ether and add it to the separatory funnel. Add this solution dropwise to the Grignard reagent over 10 minutes.[9]
-
Reaction Completion: After the addition is complete, continue heating for an additional 5 minutes.
-
Quenching: Pour the reaction mixture into a beaker containing 30 mL of 1.8 M sulfuric acid and ice.[9]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with 5% NaOH solution and saturated NaCl solution.[9]
-
Isolation and Purification: Distill off the ether. The remaining crude product can be encouraged to crystallize by cooling in an ice bath and scratching the flask with a glass rod.[9] Collect the solid by suction filtration and wash with ice-cold water.[9] The product can be further purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the Grignard synthesis of this compound.
References
- 1. This compound | 119-56-2 [chemicalbook.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 8. Synthesis routes of (S)-4-chlorobenzhydrol [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Grignard Synthesis of 4-Chlorobenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-Chlorobenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound using a Grignard reaction?
A1: There are two primary and equally viable routes for the synthesis of this compound via a Grignard reaction:
-
Route A: The reaction of phenylmagnesium bromide (a Grignard reagent) with 4-chlorobenzaldehyde (B46862).[1][2]
-
Route B: The reaction of 4-chlorophenylmagnesium bromide (a Grignard reagent) with benzaldehyde.
The choice between these routes may depend on the availability and cost of the starting materials.
Q2: What is the most critical factor for a successful Grignard synthesis?
A2: The most critical factor is the maintenance of strictly anhydrous (water-free) conditions.[1][3] Grignard reagents are highly reactive and will readily react with any protic source, particularly water, which will quench the reagent and prevent the desired reaction from occurring.
Q3: How can I ensure my reaction conditions are sufficiently anhydrous?
A3: To ensure anhydrous conditions, the following steps are crucial:
-
Glassware: All glassware should be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours (e.g., at 125°C for at least 24 hours) and then cooled in a desiccator over a drying agent.[1][4]
-
Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be used.[1] These can be purchased commercially or dried in the lab, for example, by distillation from a suitable drying agent like sodium-benzophenone ketyl.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[1] This is typically achieved using a manifold connected to a source of inert gas and bubbling the gas through the reaction solvent.
Q4: My Grignard reaction won't start. What are the common reasons and how can I initiate it?
A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are several methods to initiate the reaction:
-
Mechanical Activation: Vigorously stirring or crushing a few pieces of magnesium with a glass rod can expose a fresh, reactive surface.
-
Chemical Activation: Adding a small crystal of iodine is a common and effective method.[3] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is an indicator of initiation.
-
Entrainment: Adding a small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can help to initiate the reaction.
-
Gentle Heating: Gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. However, this should be done with extreme caution, especially with highly volatile solvents like diethyl ether.
Q5: What are the main side reactions to be aware of in this synthesis?
A5: The most common side reaction is the Wurtz coupling, which leads to the formation of biphenyl (B1667301) (from phenylmagnesium bromide) or 4,4'-dichlorobiphenyl (B164843) (from 4-chlorophenylmagnesium bromide).[5][6] This occurs when the Grignard reagent reacts with the unreacted aryl halide. This side reaction is favored by higher temperatures and high concentrations of the aryl halide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no cloudiness, no exotherm) | 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure reagents. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or crush some magnesium turnings with a dry glass rod.3. Use freshly opened or purified reagents. |
| Low yield of this compound | 1. Incomplete reaction.2. Significant side reactions (e.g., Wurtz coupling).3. Premature quenching of the Grignard reagent by moisture or acidic impurities.4. Loss of product during work-up and purification. | 1. Allow for a longer reaction time or gentle reflux to ensure completion.2. Add the aryl halide dropwise to maintain a low concentration and control the temperature to minimize Wurtz coupling.3. Maintain a strict inert and anhydrous atmosphere throughout the reaction.4. Optimize extraction and recrystallization procedures. |
| Formation of a significant amount of biphenyl or 4,4'-dichlorobiphenyl | 1. High local concentration of the aryl halide.2. High reaction temperature. | 1. Add the aryl halide solution slowly and dropwise to the magnesium suspension.2. Maintain a gentle reflux and avoid excessive heating. Use an ice bath to cool the reaction if it becomes too vigorous. |
| The reaction mixture turns dark brown or black | This can be normal as the reaction progresses and the Grignard reagent is formed. | Continue the reaction as planned. A cloudy, grayish-brown to dark brown appearance is typical for a Grignard reaction mixture. |
| Solidification of the reaction mixture | The magnesium alkoxide product may be insoluble in the reaction solvent. | Add more anhydrous solvent to facilitate stirring and ensure a homogeneous reaction mixture. |
Data Presentation
Table 1: Comparison of Solvents for Grignard Synthesis of Diaryl Methanols (Representative Data)
| Solvent | Boiling Point (°C) | Relative Reaction Rate | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | Slower | 70-90 | Easy to remove, well-established. | Highly flammable, anesthetic properties, prone to peroxide formation. |
| Tetrahydrofuran (THF) | 66 | Faster | 80-95+ | Higher boiling point allows for higher reaction temperatures, good solvating power.[7][8] | Forms explosive peroxides, miscible with water which can complicate work-up. |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Reaction Parameters on Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield of this compound | Rationale |
| Temperature | Low (0 °C to room temp) | Generally higher | Minimizes side reactions like Wurtz coupling.[9] |
| Temperature | High (reflux) | Can be lower | Increases the rate of side reactions. |
| Addition Rate of Aryl Halide | Slow (dropwise) | Higher | Maintains a low concentration of the halide, reducing Wurtz coupling.[9] |
| Addition Rate of Aryl Halide | Fast (all at once) | Lower | High local concentration of the halide promotes side reactions. |
| Reaction Time | Insufficient | Lower | The reaction may not go to completion. |
| Reaction Time | Sufficient (e.g., 1-2 hours post-addition) | Higher | Ensures the reaction has proceeded to completion.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Route A (Phenylmagnesium bromide and 4-Chlorobenzaldehyde)
-
Preparation of Phenylmagnesium Bromide:
-
Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
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In the dropping funnel, place a solution of bromobenzene (B47551) (1.1 equivalents) in anhydrous diethyl ether or THF.
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Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask or add an initiator.
-
Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with 4-Chlorobenzaldehyde:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Desired vs. side reaction pathways in the Grignard synthesis.
References
- 1. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 2. Solved For this experiment, this compound will | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved The correct answer was 2.85 g. I need help with | Chegg.com [chegg.com]
- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Degradation pathways of 4-Chlorobenzhydrol under acidic conditions
Technical Support Center: Degradation of 4-Chlorobenzhydrol
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating its degradation pathways under acidic conditions. The following troubleshooting guides and FAQs will help you design robust experiments, interpret results, and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of studying the degradation of this compound under acidic conditions?
A1: Studying the degradation of this compound under acidic conditions is a crucial part of forced degradation studies, which are mandated by regulatory bodies like the ICH.[1][2] These studies help to:
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Elucidate potential degradation pathways and identify degradation products.[2]
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Develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradants.[3][4]
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Understand the intrinsic stability of the molecule, which informs formulation development, packaging, and storage conditions.[1][2]
Q2: What is the likely degradation pathway for this compound in an acidic medium?
A2: Based on its chemical structure (a secondary diaryl alcohol), the degradation of this compound under acidic conditions is likely initiated by the protonation of the hydroxyl group. This is followed by the elimination of a water molecule to form a resonance-stabilized diarylmethyl carbocation. This reactive intermediate can then undergo several reactions, such as substitution by nucleophiles present in the medium or rearrangement. A potential, though less direct, degradation product under some stress conditions could be 4-Chlorobenzophenone via oxidation.
Q3: What are the typical experimental conditions for conducting an acidic forced degradation study?
A3: Standard conditions for acid hydrolysis involve using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[1][5] The study is often initiated at room temperature. If no degradation is observed, the temperature can be elevated, typically to 50-60°C, to accelerate the reaction.[5] The goal is to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary products that may not be relevant to real-world stability.[5]
Q4: Which analytical techniques are most suitable for analyzing the degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying this compound and its degradation products.[3] To identify unknown degradants, HPLC coupled with Mass Spectrometry (LC-MS) is essential for obtaining molecular weight and fragmentation data, which aids in structural elucidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed (<5%) | 1. Acid concentration is too low. 2. Reaction temperature is insufficient. 3. Duration of the experiment is too short. | 1. Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl). 2. Increase the temperature in controlled increments (e.g., to 60°C).[5] 3. Extend the sampling time points (e.g., 24, 48, 72 hours). |
| Excessive degradation observed (>20%) | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. The molecule is highly labile under the tested conditions. | 1. Use a lower concentration of acid (e.g., 0.01 M HCl). 2. Conduct the experiment at a lower temperature (e.g., room temperature or 40°C). 3. Shorten the duration of the experiment and sample at earlier time points. |
| Poor chromatographic resolution or peak shape | 1. Inappropriate HPLC column. 2. Mobile phase is not optimized. 3. Co-elution of the parent compound with degradation products. | 1. Screen different column chemistries (e.g., C18, Phenyl, Cyano). A phenyl column may offer better selectivity for aromatic compounds. 2. Adjust the mobile phase pH or the gradient slope. 3. Use a photodiode array (PDA) detector to check for peak purity. Employ LC-MS to confirm if multiple components are co-eluting. |
| Poor mass balance (sum of parent and degradants ≠ 100%) | 1. Degradation products are not UV-active at the chosen wavelength. 2. Degradants are volatile or have been lost during sample preparation. 3. Some products are strongly retained on the HPLC column. | 1. Analyze samples at multiple wavelengths or use a universal detector like a Charged Aerosol Detector (CAD). 2. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile products. 3. Modify the mobile phase gradient to include a stronger organic solvent wash at the end of the run. |
| Appearance of unexpected peaks in control samples | 1. Contamination of the solvent or glassware. 2. Degradation of the compound in the stock solution. 3. The starting material contains impurities. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare fresh stock solutions and store them protected from light and at a low temperature (e.g., 4°C).[6] 3. Analyze the this compound reference standard before initiating the degradation study to confirm its purity. |
Experimental Protocols
Protocol 1: Acidic Forced Degradation of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of approximately 1 mg/mL. Note: Minimize the use of organic co-solvents as they can affect the degradation process.
-
Stress Sample Preparation: Transfer an aliquot of the stock solution into separate vials containing 1 M HCl, 0.1 M HCl, and HPLC-grade water (as a control). The final concentration of the active substance should be around 0.1 mg/mL.
-
Incubation: Store one set of vials at room temperature and another set in a water bath or oven at 60°C. Protect all samples from light to prevent photodegradation.
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the collected samples by adding an equivalent molar amount of a suitable base (e.g., NaOH) to stop the degradation reaction. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector Wavelength: Monitor at the λmax of this compound or use a PDA detector to scan a range (e.g., 200-400 nm).
-
-
Gradient Elution: Develop a gradient elution method to separate the more polar degradation products from the relatively non-polar parent compound. A hypothetical gradient is provided in the table below.
-
Method Optimization: Inject a mixture of stressed and unstressed samples. Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2) between this compound and all observed degradation peaks.
-
Validation: Validate the final method according to ICH guidelines (Q2B) for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[2]
Data Presentation
Table 1: Example Conditions for Acidic Forced Degradation
| Condition | Acid/Base | Concentration | Temperature | Duration |
| Acid Hydrolysis 1 | Hydrochloric Acid (HCl) | 0.1 M | 60°C | 24 hours |
| Acid Hydrolysis 2 | Sulfuric Acid (H₂SO₄) | 1 M | Room Temp | 48 hours |
| Control | Water | N/A | 60°C | 48 hours |
Table 2: Hypothetical HPLC Gradient for Analysis
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
Visualizations
References
Optimizing reaction conditions for 4-Chlorobenzhydrol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-Chlorobenzhydrol. The most common and reliable method, the reduction of 4-Chlorobenzophenone using sodium borohydride (B1222165) (NaBH₄), is the primary focus.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reduction of the ketone 4-Chlorobenzophenone. This is typically achieved using a hydride-transfer reagent, with sodium borohydride (NaBH₄) in an alcohol solvent like methanol (B129727) or isopropanol (B130326) being a common choice due to its selectivity and operational simplicity.[1][2][3] Alternative methods include reduction with aluminum powder in an alkaline solution or catalytic hydrogenation, though these can be more complex to optimize.[4]
Q2: How can I monitor the progress of my reaction?
The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). A spot of your reaction mixture is placed on a TLC plate alongside a spot of the starting material (4-Chlorobenzophenone). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot corresponding to the product, this compound, will appear. The reaction is considered complete when the starting material spot is no longer visible.
Q3: My final product has a low melting point and appears impure. What is the likely contaminant?
A broad or low melting point often indicates the presence of impurities.[1] The most common impurity in this synthesis is unreacted 4-Chlorobenzophenone. You can verify this by co-spotting your product with the starting material on a TLC plate. If two spots are visible, your product is impure. Purification via recrystallization is recommended to remove the unreacted starting material.
Q4: Is it possible to get a yield greater than 100%, and what does it mean?
A yield over 100% is physically impossible and indicates that the isolated product is not pure.[5] This is typically due to the presence of residual solvent (e.g., from the extraction or recrystallization step) or other impurities in your final product. Ensure your product is thoroughly dried under vacuum to remove all solvent before calculating the final yield.
Troubleshooting Guide
Issue 1: Low or No Yield
A low yield is one of the most common issues encountered. Systematically check the following potential causes.[5][6]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction via TLC. If starting material remains after the recommended time, consider extending the reaction time or adding a small, fresh portion of the reducing agent (e.g., NaBH₄).[5] |
| Improper Temperature Control | The addition of sodium borohydride can be exothermic. The reaction should be cooled in an ice bath during the addition of NaBH₄ to prevent side reactions.[3] After the initial addition, the reaction may require gentle heating or reflux to go to completion.[7][8] |
| Impure Reagents | Ensure the 4-Chlorobenzophenone is pure. Verify the activity of the sodium borohydride, as it can decompose over time, especially if exposed to moisture. Use anhydrous solvents.[5] |
| Loss During Workup | Significant product can be lost during extraction and transfer steps.[6] Ensure you perform multiple extractions (e.g., 3 times) with the organic solvent. When separating layers, do so carefully to avoid losing the organic layer. Rinse all glassware used for transfers with the extraction solvent to recover all product.[6] |
| Loss During Purification | During recrystallization, using too much solvent will result in the product remaining in the solution rather than crystallizing upon cooling.[9] Cool the solution thoroughly in an ice bath to maximize crystal formation. |
Issue 2: Formation of Side Products
While the reduction of 4-Chlorobenzophenone is generally clean, side reactions can occur.
| Observation | Potential Cause & Solution |
| Multiple unexpected spots on TLC | Cause: The reducing agent may be too reactive under the chosen conditions, or the reaction may have been run at too high a temperature.[5] Solution: Ensure the temperature is controlled, especially during the addition of NaBH₄.[3] Using a milder solvent or ensuring the reaction is not heated for an excessive amount of time can also prevent decomposition or side reactions. |
| Oily product that won't crystallize | Cause: This can be due to residual impurities or an incomplete reaction. Solution: First, confirm the reaction has gone to completion via TLC. If it has, attempt to purify the oil using column chromatography. If starting material is present, consider repeating the reaction with adjustments to the protocol. |
Experimental Protocols
Protocol: Reduction of 4-Chlorobenzophenone with Sodium Borohydride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Chlorobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Isopropyl Alcohol (or Methanol)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chlorobenzophenone (1.0 eq) in isopropyl alcohol.[7][10]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
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Reagent Addition: While stirring, add sodium borohydride (0.3-0.5 eq) portion-wise over 10-15 minutes.[7][10] Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can then be gently heated (e.g., to 65 °C) for 1-2 hours to ensure completion.[7][10]
-
Monitoring: Track the disappearance of the starting material using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate (B1210297) mobile phase).
-
Quenching & Workup:
-
Drying and Isolation:
-
Combine the organic extracts and wash with water until the pH is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain pure this compound.
-
Data & Reaction Parameters
The choice of reagents and conditions can affect the outcome. Below is a summary of conditions reported in various procedures.
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Reference |
| 4-Chlorobenzophenone | Sodium Borohydride | Isopropyl Alcohol | 65 °C | 2 h | [7][10] |
| 4-Chlorobenzophenone | Sodium Borohydride | Ethanol | ~70 °C | 3.5 h | [8] |
| 4-Chlorobenzophenone | Aluminum Powder / NaOH | Methanol / Water | 40-45 °C | - | [4] |
Visual Guides
Reaction Pathway
Caption: Reduction of 4-Chlorobenzophenone to this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. ivypanda.com [ivypanda.com]
- 2. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]
- 3. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. This compound | 119-56-2 [chemicalbook.com]
- 8. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. asianpubs.org [asianpubs.org]
Preventing side reactions in 4-Chlorobenzhydrol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Chlorobenzhydrol.
Troubleshooting Guides & FAQs
This section is organized by the synthetic method and addresses specific issues in a question-and-answer format.
Method 1: Grignard Reaction of Phenylmagnesium Bromide with 4-Chlorobenzaldehyde (B46862)
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent issue, primarily due to the passivation of the magnesium surface by a layer of magnesium oxide.
-
Cause: Presence of moisture in glassware, solvent, or reagents. The Grignard reagent is highly sensitive to protic solvents.
-
Solution: Ensure all glassware is rigorously dried, preferably oven-dried overnight and cooled under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.
-
Cause: Inactive magnesium surface.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by:
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Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
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Mechanically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.
-
Q2: After work-up, my product is contaminated with a significant amount of a non-polar impurity. What is this impurity and how can I remove it?
A2: The most common non-polar impurity in this Grignard synthesis is biphenyl (B1667301).
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Cause of Formation: Biphenyl is formed from the coupling of the phenylmagnesium bromide with unreacted bromobenzene (B47551). This side reaction is favored at higher concentrations of bromobenzene and elevated reaction temperatures.
-
Prevention:
-
Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the halide.
-
Control the reaction temperature and avoid excessive heating. A gentle reflux is usually sufficient.
-
-
Removal:
-
Trituration: Wash the crude solid product with a minimal amount of a cold, non-polar solvent such as petroleum ether or hexanes. Biphenyl is soluble in these solvents, while the more polar this compound is not.[1]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system. A mixture of ethanol (B145695) and water can be effective.[1]
-
Column Chromatography: If trituration and recrystallization are insufficient, column chromatography on silica (B1680970) gel can be used to separate the non-polar biphenyl from the more polar product.[1]
-
Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can stem from several factors throughout the experimental process.
-
Cause: Incomplete reaction.
-
Solution: Ensure the Grignard reagent has formed completely before adding the 4-chlorobenzaldehyde. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.[1]
-
Cause: Premature quenching of the Grignard reagent.
-
Solution: As mentioned in Q1, strictly anhydrous conditions are critical. Any moisture will consume the Grignard reagent and reduce the yield.
-
Cause: Improper work-up procedure.
-
Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C to protonate the alkoxide and decompose any unreacted Grignard reagent. Acidic work-up with dilute HCl can also be used to dissolve the magnesium salts.[1]
Method 2: Reduction of 4-Chlorobenzophenone (B192759)
Q1: My reduction of 4-chlorobenzophenone with sodium borohydride (B1222165) (NaBH₄) is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue and can be addressed by optimizing the reaction conditions.
-
Cause: Insufficient reducing agent.
-
Solution: While NaBH₄ is a potent reducing agent for ketones, ensuring a molar excess is crucial. Typically, 1.5 to 2 equivalents of NaBH₄ are used.
-
Cause: Reaction time is too short.
-
Solution: Monitor the reaction progress using TLC. The reaction may require several hours to go to completion, depending on the scale and temperature. A common TLC eluent for separating this compound from 4-chlorobenzophenone is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 3:1 or 4:1 v/v).[2][3]
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Cause: Low reaction temperature.
-
Solution: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate.
Q2: How can I effectively remove unreacted 4-chlorobenzophenone from my final product?
A2: Unreacted starting material is a common impurity that can be removed through purification.
-
Solution 1: Recrystallization: this compound is generally more polar than 4-chlorobenzophenone. A carefully chosen solvent system for recrystallization can effectively separate the two. A mixture of ethanol and water or a hydrocarbon solvent like hexane (B92381) can be effective. The less polar 4-chlorobenzophenone will have a different solubility profile, allowing for its separation.
-
Solution 2: Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable method. The more polar this compound will have a lower Rf value and elute later than the less polar 4-chlorobenzophenone.[2]
Q3: I am considering using aluminum powder for the reduction. What are the potential side reactions and how can they be minimized?
A3: Reduction of aromatic ketones with aluminum powder, often as an amalgam with mercury (Al/Hg), can be effective but may lead to side reactions.
-
Potential Side Reaction: Pinacol (B44631) Coupling: A common side reaction is the reductive dimerization of the ketone to form a pinacol (a 1,2-diol). This is more likely to occur in aprotic solvents.
-
Minimization: Performing the reaction in a protic solvent like aqueous methanol (B129727) or ethanol can favor the formation of the desired alcohol over the pinacol. Maintaining a controlled temperature is also important. Some literature suggests that the presence of oxalic acid can promote the desired reduction while minimizing side products.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Grignard Reaction | NaBH₄ Reduction |
| Starting Materials | Phenylmagnesium bromide, 4-Chlorobenzaldehyde | 4-Chlorobenzophenone, Sodium Borohydride |
| Typical Yield | 60-85% | 80-95% |
| Typical Purity (Crude) | 70-90% | 85-95% |
| Typical Purity (Purified) | >98% | >99%[4] |
| Common Impurities | Biphenyl, unreacted starting materials | Unreacted 4-chlorobenzophenone, borate (B1201080) esters |
| Key Advantages | Forms a new C-C bond | High yield, mild reaction conditions |
| Key Disadvantages | Strict anhydrous conditions required, biphenyl formation | Does not create a new C-C bond |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Preparation: All glassware is oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in a round-bottom flask with a stir bar. A small crystal of iodine is added. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via an addition funnel. The reaction is initiated (disappearance of iodine color, gentle reflux) and the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is triturated with cold hexanes to remove biphenyl and then recrystallized from an ethanol/water mixture.
Protocol 2: Reduction of 4-Chlorobenzophenone with NaBH₄
-
Reaction Setup: 4-chlorobenzophenone (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a stir bar.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude solid is recrystallized from a suitable solvent, such as aqueous ethanol or hexanes, to yield pure this compound.
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the NaBH₄ Reduction of 4-Chlorobenzophenone.
Caption: Troubleshooting Logic for Side Reactions.
References
Technical Support Center: Purification of Crude 4-Chlorobenzhydrol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the purification of crude 4-Chlorobenzhydrol via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a practical question-and-answer format.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Why are no crystals forming after the hot solution has cooled? | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Cooling too rapidly: Rapid cooling can sometimes inhibit the formation of a crystal lattice. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again. 2. Induce Crystallization: a) Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. b) Seeding: Add a tiny "seed" crystal of pure this compound to the solution to act as a template for crystallization. 3. Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| "Oiling Out" | Why is an oil forming instead of crystals? | 1. High impurity concentration: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid. 2. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the crude this compound. 3. Rapid cooling: The solute is coming out of the solution at a temperature above its melting point. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Slower Cooling: Ensure the solution cools gradually to room temperature before further cooling in an ice bath. |
| Low Yield of Crystals | Why is the recovery of purified this compound so low? | 1. Excessive solvent use: A large amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during the hot filtration step and were lost. 3. Incomplete crystallization: The solution was not cooled sufficiently or for long enough before filtration. 4. Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve the purified crystals. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Maximize Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. 4. Use Ice-Cold Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity of Crystals | Why does the recrystallized product still seem impure? | 1. Rapid crystal formation: Fast cooling can trap impurities within the crystal lattice. 2. Inappropriate solvent: The chosen solvent may not effectively differentiate between this compound and certain impurities. 3. Insoluble impurities present: Solid impurities were not removed before crystallization. | 1. Slow Down Crystallization: Allow the solution to cool slowly and without disturbance. 2. Solvent Selection: Re-evaluate the choice of solvent. A different solvent or a mixed solvent system might be more effective. Consider the likely impurities; for instance, unreacted 4-chlorobenzophenone (B192759) is a common impurity and is soluble in ethanol (B145695). 3. Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration before allowing the solution to cool. |
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. The following table provides qualitative solubility data and physical properties of common solvents to aid in this selection.
| Solvent | Molecular Formula | Boiling Point (°C) | Qualitative Solubility of this compound (at 25°C) | Qualitative Solubility of this compound (at Boiling Point) | Notes |
| Ethanol | C₂H₅OH | 78 | Soluble | Very Soluble | A good general-purpose solvent for recrystallization of moderately polar compounds like this compound. |
| Methanol | CH₃OH | 65 | Soluble | Very Soluble | Similar to ethanol but with a lower boiling point, making it easier to remove from the final product. |
| Hexane | C₆H₁₄ | 69 | Sparingly Soluble | Soluble | A non-polar solvent. Can be useful in a mixed-solvent system with a more polar solvent like ethanol to fine-tune solubility. |
| Water | H₂O | 100 | Insoluble[1] | Insoluble | Not a suitable primary solvent due to the insolubility of this compound. Can be used as an anti-solvent in a mixed-solvent system with a solvent like ethanol. |
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve a saturated solution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel and place the funnel on top of a pre-heated receiving Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
-
Drying:
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point (58-60 °C).
-
-
Analysis:
-
Determine the mass of the dried, purified this compound and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of crude this compound by recrystallization.
References
Technical Support Center: Resolving Enantiomers of 4-Chlorobenzhydrol by Chromatography
Welcome to the technical support center for the chromatographic resolution of 4-chlorobenzhydrol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions related to the enantioselective separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the importance of resolving the enantiomers of this compound?
A1: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-forms). In pharmaceutical applications, it is crucial to separate and characterize individual enantiomers because they can exhibit different pharmacological activities and toxicological profiles. For instance, the R-enantiomer of this compound is a key raw material in the synthesis of the antitussive drug S-(+)-Cloperastine hydrochloride, and its purity directly impacts the final product's quality.[1]
Q2: What are the primary chromatographic techniques for resolving this compound enantiomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Simulated Moving Bed (SMB) chromatography, a preparative continuous chromatographic technique, is also employed for large-scale separation.[1][]
Q3: How does a chiral stationary phase (CSP) work to separate enantiomers?
A3: A CSP creates a chiral environment within the column. The enantiomers of the analyte interact with the chiral selector of the stationary phase to form transient diastereomeric complexes. These complexes have different stabilitiies, leading to different interaction strengths and, consequently, different retention times for each enantiomer, allowing for their separation.
Q4: What types of chiral stationary phases are effective for separating this compound?
A4: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly effective. Specifically, amylose tris(3,5-dimethylphenylcarbamate) has been shown to be successful for the separation of this compound.[1][3] Other novel materials like chiral covalent organic frameworks have also demonstrated separation capabilities for this compound.[4]
Q5: What are typical mobile phases used for the chiral separation of this compound?
A5: For normal-phase chromatography, which is common for this type of separation, mobile phases typically consist of a non-polar solvent like n-hexane or heptane (B126788) mixed with a polar modifier, such as isopropanol (B130326) or ethanol.[4] Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be used to improve peak shape and resolution.[1][5]
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol provides a general approach to developing an analytical HPLC method for the enantiomeric resolution of this compound.
1. Column Selection:
-
Recommended Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or a novel chiral covalent organic framework column.[4][5][6]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Sample Preparation:
-
Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Initial Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm or 274 nm.[1]
-
Injection Volume: 10 µL.
4. Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of n-hexane to isopropanol. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.
-
Mobile Phase Additives: If peak tailing is observed, consider adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase. The choice of additive depends on the nature of the interactions with the stationary phase.[5]
-
Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.[7]
Protocol 2: Preparative Simulated Moving Bed (SMB) Chromatography
This protocol is based on a patented method for the large-scale resolution of this compound enantiomers.[1]
1. Stationary Phase:
-
Spherical silica (B1680970) gel coated with amylose-tris(3,5-dimethyl carbanilate).[1]
2. Mobile Phase:
-
A solution of n-hexane, ethanol, and trifluoroacetic acid (TFA).[1]
3. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration between 5 and 20 g/L.[1]
-
Filter the solution through a 0.45 µm organic filter membrane.[1]
4. SMB System Parameters (Example):
-
Injection Flow Rate: 0.4 mL/min
-
Elution Flow Rate: 2.0 mL/min
-
Extract Flow Rate: 1.4 mL/min
-
Raffinate Flow Rate: 1.0 mL/min
-
Switching Time: 5.5 min
-
Temperature: 25-35 °C
5. Product Collection and Analysis:
-
Collect the R- and S-4-chlorobenzhydrol from the respective outlets.
-
Concentrate the collected fractions under reduced pressure and recrystallize to obtain the final high-purity enantiomers.
-
Analyze the purity of the final products using an analytical HPLC method. Purity of over 99% for each enantiomer has been reported.[1]
Data Presentation
Table 1: Example Chromatographic Conditions and Performance for this compound Enantiomer Resolution
| Parameter | Method 1 (SMB)[1] | Method 2 (HPLC)[4] |
| Chromatography Mode | Simulated Moving Bed (Preparative) | High-Performance Liquid Chromatography (Analytical) |
| Stationary Phase | Amylose-tris(3,5-dimethyl carbanilate) on silica gel | (S)-DTP-COF@SiO2 |
| Mobile Phase | n-Hexane, Ethanol, TFA | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | Varies (see protocol) | Not Specified |
| Temperature | 25-35 °C | Not Specified |
| Detection | UV (274 nm) | Not Specified |
| Reported Purity | R-enantiomer: 99.6%, S-enantiomer: 99.5% | Baseline separation observed in chromatogram |
| Recovery Rate | 97.5% | Not Applicable |
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Ensure you are using a CSP known to be effective for benzhydrol derivatives, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives). If one type of polysaccharide CSP does not provide separation, try a different one as their chiral recognition mechanisms can be complementary.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the percentage of the polar modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of the modifier generally increases retention and can improve resolution. Also, try different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
-
Possible Cause: High column temperature.
-
Solution: Decrease the column temperature in increments of 5 °C. Lower temperatures often enhance the subtle energetic differences in the interactions between the enantiomers and the CSP, leading to better resolution.[7]
-
-
Possible Cause: Incorrect mobile phase additive.
-
Solution: If your peak shape is good but resolution is poor, the additive may not be necessary. If you are using an additive, try removing it or switching to a different one (e.g., from TFA to DEA for basic compounds).
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: This is common for compounds with polar functional groups. Add a small amount of a competing agent to the mobile phase. For acidic compounds, add an acid like 0.1% TFA. For basic compounds, add a base like 0.1% DEA.[5] This will help to block active sites on the stationary phase that cause tailing.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of your sample and/or the injection volume.
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong, compatible solvent. If the problem persists, the column may be at the end of its lifespan.
-
Issue 3: Peak Splitting or Shoulder Peaks
-
Possible Cause: Sample solvent is too strong.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Possible Cause: Co-eluting impurity.
-
Solution: If reducing the injection volume results in two distinct peaks, you may have a co-eluting impurity. Adjust the mobile phase composition to try and separate the impurity from the enantiomers.
-
-
Possible Cause: Column void or channeling.
-
Solution: This may occur if the column has been subjected to high pressure or has aged. Reversing the column and flushing it at a low flow rate might help. If the problem persists, the column may need to be replaced.
-
Visualizations
Caption: Workflow for the analytical resolution of this compound enantiomers by HPLC.
Caption: Troubleshooting decision tree for poor enantiomeric resolution in chromatography.
References
- 1. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 3. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chlorobenzhydrol Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chlorobenzhydrol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound may be susceptible to degradation in acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions in a cool, dark place.
-
Use amber-colored glassware or protect transparent containers from light.
-
If possible, store solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.[1]
-
Avoid contact with strong oxidizing agents.[2]
-
Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air.[3][4]
Q3: What are the expected degradation products of this compound?
A3: Based on the chemical structure of this compound, a secondary diarylmethanol, the primary degradation product upon oxidation is expected to be 4-Chlorobenzophenone. Under strong degradation conditions, further cleavage of the molecule might occur.
Q4: Is this compound soluble in water?
A4: this compound is practically insoluble in water.[5][6] It is, however, soluble in organic solvents such as methanol (B129727), ethanol, acetone, and N,N-Dimethylformamide.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatogram During Analysis
Possible Cause: Degradation of this compound in the analytical sample solution.
Troubleshooting Steps:
-
Verify Sample Preparation Conditions:
-
Ensure the solvent used for sample preparation is appropriate and does not promote degradation.
-
Check the pH of the sample solution. If possible, maintain a neutral pH.
-
Prepare samples fresh before analysis and minimize the time they are left at room temperature or exposed to light.
-
-
Review Analytical Method:
-
Ensure the analytical method, particularly HPLC, is a stability-indicating method capable of separating the parent compound from its degradation products.
-
Check for compatibility of the mobile phase with the compound.
-
-
Investigate Storage of Stock Solutions:
-
Confirm that stock solutions are stored under the recommended conditions (refrigerated, protected from light).
-
Re-analyze a freshly prepared standard to rule out degradation of the stock solution.
-
Issue 2: Loss of Assay Potency Over Time
Possible Cause: Instability of this compound in the formulated product or solution.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the conditions under which the compound is most labile.
-
Analyze for Degradation Products: Use a validated stability-indicating method to analyze the samples and identify and quantify any degradation products.
-
Evaluate Formulation Components: Assess the compatibility of this compound with other excipients in the formulation, as they may be contributing to the degradation.
-
Optimize Storage Conditions: Based on the stability data, optimize the storage conditions (temperature, light protection, container type) for the product or solution.
Data Presentation
Table 1: Summary of Potential Stability Issues and Recommended Actions
| Stability Issue | Potential Cause | Recommended Action |
| Hydrolysis | Exposure to acidic or basic conditions. | Maintain solution pH as close to neutral as possible. Use buffered solutions if necessary. |
| Oxidation | Presence of oxidizing agents or exposure to air. | Avoid contact with oxidizing agents. Consider purging solutions with an inert gas (e.g., nitrogen). |
| Photodegradation | Exposure to UV or visible light. | Store solutions in amber vials or protect from light. Conduct experiments under controlled lighting conditions. |
| Thermal Degradation | Elevated temperatures. | Store solutions at recommended low temperatures (e.g., 2-8°C). Avoid prolonged exposure to heat. |
Table 2: General Forced Degradation Conditions for Diaryl-Methanol Compounds
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3-30% H₂O₂ | 24 - 72 hours at room temperature |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours |
| Photostability | ICH Q1B conditions (UV and visible light) | As per guidelines |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solvent at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before injection.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample to identify degradation products and calculate the percentage of degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues of this compound.
Caption: A simplified potential degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. DDT - Wikipedia [en.wikipedia.org]
- 6. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-Chlorobenzhydrol preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low yield, encountered during the preparation of 4-Chlorobenzhydrol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield in this compound synthesis is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or product workup and isolation. A systematic approach is crucial to identifying the root cause.
-
Reagent Integrity: The purity and reactivity of your starting materials are paramount. For reduction reactions, the quality of the reducing agent (e.g., sodium borohydride) is key. For Grignard syntheses, the Grignard reagent itself is highly sensitive and a primary suspect for failure.[1]
-
Reaction Conditions: The synthesis of this compound, especially via a Grignard pathway, requires stringent control of the reaction environment. The presence of moisture or atmospheric oxygen can drastically reduce yield.[1][2] Temperature control is also critical to prevent side reactions.[3]
-
Workup and Purification: Significant product loss can occur during the quenching, extraction, and purification steps.[4] For instance, the product may have some solubility in the aqueous layer, leading to loss during extraction.[1]
Q2: I am using a Grignard reaction. Why is it failing or giving a low yield?
Grignard reactions are notoriously sensitive. Here are the key points to troubleshoot:
-
Strict Anhydrous Conditions: This is the most critical factor. Grignard reagents are strong bases that react readily with water.[2] Any moisture in the glassware, solvents, or starting materials will quench the reagent and reduce your yield.
-
Magnesium Activation: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium turnings before adding the halide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.[6]
-
-
Reagent Concentration: Commercial Grignard reagents can degrade over time. The concentration stated on the bottle may not be accurate.
-
Solution: Titrate the Grignard reagent just before use to determine its exact molarity.[1] This ensures you are using the correct stoichiometry.
-
-
Side Reactions: The primary side reaction is often Wurtz-type homocoupling of the organohalide.[5]
-
Solution: Control the rate of addition of the alkyl halide to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations.[6]
-
Q3: I am using a reduction method (e.g., with NaBH₄). What could be causing the low yield?
Reduction of 4-chlorobenzophenone (B192759) is a common and often more robust method, but issues can still arise:
-
Incomplete Reaction: The reducing agent may not have been sufficient, or the reaction was not allowed to proceed to completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC) to track the disappearance of the 4-chlorobenzophenone starting material. Ensure the correct stoichiometric amount of the reducing agent is used.
-
-
Temperature Control: Some reduction methods require specific temperature ranges for optimal performance and to minimize side reactions. A method using aluminum powder specifies maintaining the temperature between 40-45°C.[3]
-
Workup Procedure: The quenching step is crucial. For reductions with sodium borohydride (B1222165), the reaction is typically quenched with a dilute acid to neutralize excess reagent and hydrolyze the borate (B1201080) ester intermediate.[7][8] Improper pH or quenching technique can lead to product loss.
Q4: How can I minimize product loss during the workup and purification stages?
Product loss after the reaction is complete is a common source of poor yield.[4]
-
Quenching: For Grignard reactions, quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][6] This is generally preferred over strong acids which can promote elimination side reactions with the alcohol product.[1]
-
Extraction: Ensure thorough extraction from the aqueous layer. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like diethyl ether or ethyl acetate, as the product may have partial water solubility.[1] Combine all organic layers for drying and concentration.
-
Purification: If the crude product is impure, recrystallization or column chromatography may be necessary.[9][10] However, each purification step can lead to some material loss. Choose the appropriate solvent for recrystallization to maximize recovery.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes different reported methods for the synthesis of this compound, highlighting key parameters.
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature | Reported Yield | Reference |
| Reduction | 4-Chlorobenzophenone | Sodium Borohydride (NaBH₄) | Isopropyl Alcohol | 65°C | Not specified, but a common lab prep | [7][8] |
| Reduction | 4-Chlorobenzophenone | Aluminum Powder, NaOH | Methanol, Water | 40-45°C | High Yield Claimed | [3] |
| Reduction | 4-Chlorobenzophenone | Zinc Powder, Liquid Alkali | N/A | 110-125°C | 95% (for precursor step) | [11] |
| Grignard | 4-Chlorobenzaldehyde | Phenylmagnesium Bromide | Diethyl Ether | Reflux | Not specified, but a classic method | [12] |
| Grignard | 4-Chlorobenzyl Chloride | Magnesium, Propanal | THF / Diethyl Ether | 0°C to RT | Variable (up to 80% reported by users) | [5][6] |
Experimental Protocols
Protocol 1: Reduction of 4-Chlorobenzophenone with Sodium Borohydride
This protocol is adapted from literature procedures.[7][8]
-
Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol in a suitable reaction flask.
-
Heat the solution to approximately 50°C with stirring.
-
Carefully add 0.265 g (0.007 mol) of sodium borohydride in portions. An exothermic reaction may occur.
-
Maintain the reaction temperature at 65°C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and distill off approximately 90% of the isopropyl alcohol under reduced pressure.
-
Cool the remaining solution and treat it with a dilute HCl solution (e.g., 5 mL of concentrated HCl in 20 mL of water) to quench the reaction.
-
Extract the product into toluene (B28343) (or another suitable organic solvent) (2 x 15 mL).
-
Wash the combined organic extracts with water until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization if necessary.
Protocol 2: Grignard Synthesis (General Procedure)
This protocol is a generalized procedure based on common Grignard reaction setups.[2][6]
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a slow stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.1 eq.) in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed, then allow it to cool.[6]
-
Grignard Formation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium. Add a small portion of the aryl or alkyl halide (1.0 eq.) dissolved in anhydrous ether/THF to the dropping funnel. Add a few drops to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.[2]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the flask containing the Grignard reagent to 0°C in an ice bath. Add a solution of the corresponding aldehyde or ketone (e.g., 4-chlorobenzaldehyde) (1.0 eq.) in anhydrous ether/THF dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.
Reaction Pathway: Reduction of 4-Chlorobenzophenone
Caption: Desired reduction pathway of 4-Chlorobenzophenone and potential pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 119-56-2 [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chegg.com [chegg.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. This compound [chembk.com]
- 12. chegg.com [chegg.com]
Validation & Comparative
A Comparative Guide to 4-Chlorobenzhydrol and Other Benzhydrols in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the reactivity and selectivity of substrates in catalytic reactions are of paramount importance. Benzhydrols, with their diarylmethanol core, are valuable chiral building blocks and intermediates in the synthesis of pharmaceuticals and fine chemicals. The electronic nature of substituents on the phenyl rings can significantly influence their performance in various catalytic transformations. This guide provides an objective comparison of 4-chlorobenzhydrol against other common benzhydrols—unsubstituted benzhydrol, 4-methylbenzhydrol, and 4-methoxybenzhydrol—in two distinct catalytic systems: phase-transfer-catalyzed oxidation and enzymatic kinetic resolution.
Executive Summary
This guide presents experimental data comparing the performance of this compound with unsubstituted, 4-methyl-, and 4-methoxy-substituted benzhydrols. In phase-transfer-catalyzed permanganate (B83412) oxidation, the reactivity trend is influenced by both electron-donating and electron-withdrawing substituents, with this compound exhibiting a notable reaction rate. In enzymatic kinetic resolution using Candida antarctica lipase (B570770) B (Novozym 435), the electronic properties of the para-substituent play a crucial role in the enantioselectivity of the acylation reaction. This guide provides detailed experimental protocols and presents all quantitative data in structured tables for straightforward comparison.
Performance in Catalytic Oxidation: Phase-Transfer Catalyzed Permanganate Oxidation
The oxidation of benzhydrols to their corresponding benzophenones is a fundamental transformation in organic synthesis. A study on the kinetics of this reaction using phase-transferred permanganate provides a direct comparison of the reactivity of various para-substituted benzhydrols.[1]
Experimental Data
The following table summarizes the second-order rate constants (k₂) for the oxidation of benzhydrols at different temperatures in chlorobenzene (B131634), with tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst.
| Substrate | Substituent | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 298 K | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 303 K | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 313 K |
| Benzhydrol | -H | 3.360 | 4.444 | 5.924 | 8.116 |
| This compound | -Cl | 4.798 | 6.276 | 8.064 | 10.27 |
| 4-Methylbenzhydrol | -CH₃ | 4.302 | 5.456 | 6.958 | 9.702 |
| 4-Methoxybenzhydrol | -OCH₃ | 4.352 | 5.464 | 7.204 | 9.278 |
Data extracted from "Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents".[1]
The activation parameters for the oxidation reaction are presented below.
| Substrate | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
| Benzhydrol | 41.53 | 38.02 | -150.64 | 86.42 |
| This compound | 35.61 | 33.10 | -169.61 | 85.55 |
| 4-Methylbenzhydrol | 37.76 | 35.25 | -161.58 | 85.91 |
| 4-Methoxybenzhydrol | 35.77 | 33.26 | -168.25 | 85.91 |
Data extracted from "Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents".[1]
Experimental Protocol: Phase-Transfer Catalyzed Permanganate Oxidation
Materials:
-
Benzhydrol (or substituted benzhydrol)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Chlorobenzene (solvent)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of the phase-transfer catalyst (TBAB) in chlorobenzene is prepared.
-
An aqueous solution of KMnO₄ is shaken with the TBAB/chlorobenzene solution to transfer the permanganate ions into the organic phase. The organic layer is then separated and dried over anhydrous sodium sulfate.
-
The benzhydrol substrate is dissolved in chlorobenzene.
-
The reaction is initiated by mixing the solutions of the phase-transferred permanganate and the benzhydrol substrate in a thermostated reaction vessel.
-
The progress of the reaction is monitored spectrophotometrically by following the disappearance of the permanganate ion at its λₘₐₓ.
-
The stoichiometry of the reaction is determined to be 3 moles of benzhydrol to 2 moles of permanganate, yielding the corresponding benzophenone.
Performance in Catalytic Kinetic Resolution: Lipase-Catalyzed Acylation
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched chiral compounds. Lipases are commonly employed for the selective acylation of one enantiomer of a racemic alcohol. While a direct comparative study of the four target benzhydrols under identical conditions was not found, data from various studies using Candida antarctica lipase B (often immobilized as Novozym 435) allows for a qualitative and semi-quantitative comparison.
Experimental Data
The following table compiles data from different sources on the lipase-catalyzed kinetic resolution of benzhydrols. Due to variations in experimental conditions (acyl donor, solvent, temperature), a direct numerical comparison of the selectivity factor (s) should be made with caution. However, the data provides valuable insights into the influence of the para-substituent on the enantioselectivity of the enzymatic reaction.
| Substrate | Substituent | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (Product) (%) | ee (Substrate) (%) | Selectivity (s) |
| Benzhydrol | -H | Novozym 435 | Vinyl Acetate | Diisopropyl ether | 30 | ~50 | >99 (R-acetate) | >99 (S-alcohol) | >200 |
| This compound | -Cl | Candida antarctica lipase B | Isopropenyl Acetate | Toluene | 45 | 49 | 98 (R-acetate) | 94 (S-alcohol) | 185 |
| 4-Methylbenzhydrol | -CH₃ | Novozym 435 | Vinyl Acetate | Hexane | 30 | 50 | 99 (R-acetate) | 99 (S-alcohol) | >200 |
| 4-Methoxybenzhydrol | -OCH₃ | Candida rugosa lipase | Vinyl Acetate | Toluene | 30 | ~50 | 95 (R-acetate) | - | High |
Note: Data is compiled from multiple sources and serves as a representative comparison. The selectivity factor 's' is a measure of the enzyme's ability to differentiate between the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic benzhydrol (or substituted benzhydrol)
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
The racemic benzhydrol and the acyl donor are dissolved in the anhydrous organic solvent in a reaction flask.
-
The immobilized lipase is added to the reaction mixture.
-
The reaction is stirred at a constant temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess (ee) of the product (ester) and the unreacted substrate (alcohol).
-
The reaction is stopped at approximately 50% conversion to obtain both the product and the remaining substrate in high enantiomeric purity.
-
The enzyme is removed by filtration and can often be reused.
-
The product and the unreacted substrate are separated by chromatography.
Discussion and Conclusion
The presented data highlights the significant impact of para-substituents on the reactivity of benzhydrols in different catalytic systems.
In the phase-transfer-catalyzed oxidation , both electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-Cl) groups increase the reaction rate compared to unsubstituted benzhydrol. This suggests a complex mechanism where the substituent can stabilize a transition state with developing charge. This compound, with its electron-withdrawing chloro group, exhibits the highest reaction rate among the studied benzhydrols at all tested temperatures. This can be attributed to the stabilization of a partial negative charge on the carbinol carbon in the transition state.
In the enzymatic kinetic resolution , the electronic nature of the substituent also plays a critical role in the enzyme's ability to discriminate between the two enantiomers. Generally, lipases exhibit high enantioselectivity for these secondary alcohols. The presence of both electron-donating and electron-withdrawing groups at the para-position appears to be well-tolerated by the enzyme, leading to high selectivity factors. This suggests that steric factors, in addition to electronic effects, are crucial for the substrate binding and orientation within the enzyme's active site.
References
A Comparative Guide to the Synthesis of 4-Chlorobenzhydrol
4-Chlorobenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines. Its efficient synthesis is a topic of significant interest for researchers and professionals in drug development and organic chemistry. This guide provides a comparative analysis of common and alternative synthesis routes for this compound, supported by experimental data and detailed protocols.
The primary methods for synthesizing this compound involve the reduction of a ketone precursor or the formation of a carbon-carbon bond using a Grignard reagent. Each approach offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.
Comparative Analysis of Synthesis Routes
The two most prevalent routes for the synthesis of this compound are the reduction of 4-chlorobenzophenone (B192759) and the Grignard reaction. The choice between these methods often depends on the availability of starting materials, desired purity, and the scale of the reaction.
| Parameter | Route 1: Reduction of 4-Chlorobenzophenone | Route 2: Grignard Reaction |
| Starting Materials | 4-Chlorobenzophenone, Phenylmagnesium bromide, 4-Chlorobenzaldehyde (B46862) | |
| Key Reagents | Sodium borohydride (B1222165) (NaBH₄) or Aluminum powder (Al) with NaOH | Magnesium (Mg), Bromobenzene (B47551), Anhydrous ether |
| Reaction Conditions | NaBH₄: Methanol (B129727), 35-55°C.[1] Al/NaOH: Methanol/Water, 40-45°C.[2] | Anhydrous ether, dropwise addition, gentle reflux.[3][4] |
| Reported Yield | ~95% (for NaBH₄ reduction of benzophenone).[1] High yield claimed for Al/NaOH method.[2] | Varies; can be high but sensitive to conditions. |
| Advantages | Simple procedure, high yields, readily available starting material. The Al/NaOH method offers low energy consumption and minimal pollution.[2] | Classic C-C bond formation, versatile. |
| Disadvantages | Dependent on the availability and cost of 4-chlorobenzophenone. | Highly sensitive to moisture and air, requires strictly anhydrous conditions.[4][5] Risk of side-product formation (e.g., biphenyl).[4] |
Experimental Protocols & Methodologies
Detailed procedures for the primary synthesis routes are provided below. These protocols are based on established laboratory methods and can be adapted for specific research needs.
Route 1: Reduction of 4-Chlorobenzophenone
This route is arguably the most straightforward, involving the reduction of the ketone group in 4-chlorobenzophenone.
Method A: Using Sodium Borohydride
Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to secondary alcohols.[6][7]
-
Protocol:
-
Dissolve 4-chlorobenzophenone (1 mole) in methanol (900 mL) in a 2 L three-necked flask equipped with a mechanical stirrer and an addition funnel.[1]
-
Raise the temperature of the solution to approximately 35°C.[1]
-
Freshly prepare a solution of sodium borohydride (0.26 mol) in 25 mL of 0.5 M sodium hydroxide (B78521).[1]
-
Slowly add the sodium borohydride solution to the flask over a period of 1 hour.[1]
-
After the addition is complete, increase the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]
-
Remove the methanol under reduced pressure. Add water (500 mL) and an organic solvent like toluene (B28343) (1000 mL) to the residue.[1]
-
Adjust the pH to 5-6 with dilute acetic acid.[1]
-
Separate the organic layer and wash it twice with water.[1]
-
Remove the solvent under reduced pressure to obtain the this compound product.[1]
-
Method B: Using Aluminum Powder
An alternative method utilizes aluminum powder in an alkaline solution.[2]
-
Protocol:
-
Add methanol (850 mL) and water (150 mL) to a reaction kettle. Maintain the temperature at 15°C and dissolve sodium hydroxide (1.3 mol) completely.[2]
-
Add 4-chlorobenzophenone (1 mol) to the reactor and stir until well-mixed.[2]
-
Raise the temperature of the reaction solution to 40-45°C.[2]
-
Add aluminum powder (0.8 mol) in batches, controlling the temperature between 40-45°C.[2]
-
Continue stirring at this temperature until the reaction reaches its endpoint.[2]
-
Filter the hot reaction product to obtain this compound crystals, which are then dried.[2]
-
Route 2: Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4] In this synthesis, phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde.
-
Protocol:
-
Apparatus Setup: Assemble a dry 100 mL round-bottom flask with a condenser and a separatory funnel. Ensure all glassware is thoroughly dried, for instance, by using a heat gun, to eliminate any moisture.[3] Attach a drying tube containing calcium chloride to the condenser.[3]
-
Grignard Reagent Preparation: In the flask, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the separatory funnel to initiate the reaction.[4]
-
Addition of Aldehyde: Once the Grignard reagent has formed, dissolve 4-chlorobenzaldehyde (1.83 g) in anhydrous ether (15 mL) and place it in the addition funnel.[3]
-
Add the aldehyde solution dropwise to the Grignard reagent over 10 minutes while stirring.[3]
-
After the addition is complete, continue to heat the mixture for an additional 5 minutes.[3]
-
Work-up: Pour the reaction mixture into a beaker containing approximately 60 mL of an ice-cold 1.8 M sulfuric acid solution to quench the reaction.[3]
-
Transfer the mixture to a separatory funnel. Wash the ether layer sequentially with 5% NaOH solution and a saturated NaCl solution.[3]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Distill off the ether. The remaining crude product can be purified by crystallization.[3]
-
Conclusion
Both the reduction of 4-chlorobenzophenone and the Grignard reaction are viable and effective methods for synthesizing this compound. The reduction pathway is often preferred for its simplicity, higher yields, and less stringent reaction conditions, especially when using sodium borohydride. The aluminum powder method presents an environmentally conscious and low-cost alternative. The Grignard reaction, while a cornerstone of organic synthesis, requires more rigorous control over experimental conditions to prevent moisture contamination and side reactions. The ultimate choice of synthesis route will depend on the specific requirements of the laboratory, including equipment, cost considerations, and the scale of production.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. writinguniverse.com [writinguniverse.com]
- 7. rsc.org [rsc.org]
A Comparative Analysis of Synthesis Methods for 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
4-Chlorobenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines. The efficiency and cost-effectiveness of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a comparative analysis of common synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for different synthesis methods of this compound, providing a clear comparison of their performance.
| Synthesis Method | Starting Materials | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Reduction of 4-Chlorobenzophenone (B192759) | 4-Chlorobenzophenone | Sodium Borohydride (B1222165) (NaBH₄) or Potassium Borohydride (KBH₄) | 3.5 - 5 hours | ~70-75 | ~90 | ~99.5 | High purity, simple procedure.[1] | Use of borohydrides which require careful handling. |
| Reduction with Aluminum Powder | 4-Chlorobenzophenone | Aluminum powder, Sodium Hydroxide (B78521) | Not specified | 40-45 | High (not quantified) | Not specified | Simple process, high yield, low energy consumption.[2] | Handling of aluminum powder. |
| Grignard Reaction | 4-Chlorobenzaldehyde (B46862), Bromobenzene (B47551) | Magnesium, Diethyl ether | >1 hour | Room Temperature to Reflux | Moderate (not quantified) | Not specified | Forms C-C bonds directly.[3][4] | Requires strict anhydrous conditions; potential for side reactions.[4][5] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | 4-Chlorobenzophenone | Aluminum isopropoxide, Isopropanol | Not specified | Reflux | High (not quantified) | Not specified | High chemoselectivity, cheap and environmentally friendly catalyst.[6][7] | Can be slower than other reduction methods.[6] |
| Catalytic Hydrogenation | 4-Chlorobenzophenone | H₂, Pd/C or PtO₂ | Not specified | Not specified | High (not quantified) | Not specified | Clean reaction with water as the only byproduct. | Requires specialized high-pressure equipment. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed above.
Reduction of 4-Chlorobenzophenone with Sodium Borohydride
Materials:
-
4-Chlorobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Aqueous Hydrochloric Acid (36%)
-
Three-necked flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 150g of 4-chlorobenzophenone in 525ml of absolute ethanol.
-
While stirring, add 14g of sodium borohydride to the solution.
-
Heat the mixture and maintain it at approximately 75°C for 5 hours.
-
After the reaction is complete, distill off most of the ethanol.
-
To the residue, add 675ml of 37% aqueous hydrochloric acid and stir to carry out chlorination at approximately 77°C for 4 hours.
-
Cool the reaction solution and separate the organic layer to obtain this compound.
Grignard Reaction Synthesis of this compound
Materials:
-
Magnesium turnings (0.36 g)
-
Anhydrous diethyl ether (15 mL)
-
Bromobenzene
-
4-Chlorobenzaldehyde (1.83 g)
-
1.8 M Sulfuric acid (30 mL)
-
5% Sodium hydroxide solution (15 mL)
-
Saturated sodium chloride solution (15 mL)
-
Round-bottom flask, separatory funnel, condenser, drying tube
Procedure:
-
Set up a flame-dried apparatus consisting of a round-bottom flask, a condenser, and an addition funnel, all protected by a calcium chloride drying tube.[3]
-
Place 0.36 g of magnesium turnings in the round-bottom flask.[3]
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the addition funnel.
-
Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, add a solution of 1.83 g of 4-chlorobenzaldehyde in 15 mL of anhydrous diethyl ether dropwise to the Grignard reagent over 10 minutes.[3]
-
After the addition, continue to heat the reaction for an additional 5 minutes.[3]
-
Cool the reaction mixture in an ice bath and quench it by pouring it into a beaker containing 30 mL of 1.8 M sulfuric acid and ice.[3]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it sequentially with 15 mL of 5% sodium hydroxide solution and 15 mL of saturated sodium chloride solution.[3]
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the ether to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the Grignard synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound primarily involves the transformation of a carbonyl group into a hydroxyl group. The choice of method depends on factors such as the availability of starting materials, required purity, scalability, and safety considerations.
Caption: Decision pathway for selecting a synthesis method.
References
- 1. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Confirming the Purity of Synthesized 4-Chlorobenzhydrol
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 4-Chlorobenzhydrol, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection of the most appropriate analytical techniques.
Primary Analytical Techniques
The most common and robust methods for determining the purity of organic compounds like this compound are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are cornerstones of modern analytical chemistry, each offering unique advantages in purity assessment.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from non-polar and moderately polar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: A solution of synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation: A dilute solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H NMR and ¹³C NMR are valuable.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquisition of a standard proton spectrum to identify characteristic signals and check for impurity peaks.
-
¹³C NMR: Acquisition of a carbon spectrum to confirm the number of unique carbon environments.
-
Sample Preparation: Dissolving a few milligrams of the sample in the deuterated solvent.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of the primary analytical techniques for the purity assessment of this compound.
| Analytical Technique | Parameter | Expected Result for this compound | Potential Impurities Detected |
| HPLC-UV | Purity (%) | > 98% | Unreacted 4-chlorobenzophenone, by-products of synthesis. |
| GC-FID/MS | Purity (%) | > 98% | Volatile impurities, residual solvents. |
| ¹H NMR | Spectral Integrity | Conforms to reference spectrum | Presence of unexpected signals. |
| ¹³C NMR | Number of Signals | 9 unique signals | Presence of extra carbon signals. |
Alternative Purity Confirmation Methods
While HPLC, GC, and NMR are the primary methods, other techniques can provide valuable, albeit sometimes less specific, information about the purity of this compound.
1. Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Experimental Protocol:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.
-
Procedure: The sample is heated slowly (1-2 °C/min) near the expected melting point, and the temperature range from the first appearance of liquid to complete melting is recorded.
-
Expected Melting Point: 58-62 °C for pure this compound.[1][2]
2. Karl Fischer Titration
This method is specific for the determination of water content, which is a critical purity parameter for solid compounds.
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).
-
Sample Preparation: A precisely weighed amount of the this compound sample is introduced into the titration vessel.
-
Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, indicating that all the water has reacted.
3. Titration of the Alcohol Functional Group
The purity of this compound can be estimated by titrating its hydroxyl group. A common method involves reaction with an excess of a known reagent, followed by back-titration of the unreacted reagent. A colorimetric test using ceric ammonium (B1175870) nitrate (B79036) can also be adapted for quantitative purposes.[3][4][5][6]
Experimental Protocol (Ceric Ammonium Nitrate Test - Qualitative):
-
Reagent: A solution of ceric ammonium nitrate in dilute nitric acid.
-
Procedure: A small amount of the sample is dissolved in a suitable solvent (e.g., dioxane for water-insoluble compounds) and a few drops of the ceric ammonium nitrate reagent are added.[3]
-
Observation: The formation of a red-colored complex indicates the presence of an alcohol.[3][4][5][6]
Comparative Data for Alternative Methods
| Analytical Technique | Parameter | Expected Result for Pure this compound |
| Melting Point | Temperature Range (°C) | 58-62[1][2] |
| Karl Fischer Titration | Water Content (%) | < 0.5% (typical for a dry solid) |
| Titration of Alcohol Group | Assay (%) | > 98% |
Mandatory Visualizations
References
Comparative Guide to the Immunoassay Cross-Reactivity of 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential immunoassay cross-reactivity of 4-Chlorobenzhydrol, a significant compound in pharmaceutical synthesis and analysis. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from structurally related compounds to provide a predictive comparison and outlines a comprehensive experimental protocol for its empirical determination.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a chemical intermediate and a known impurity in the synthesis of several antihistamines, including cetirizine (B192768) and meclizine. Its core structure features a benzhydryl group (diphenylmethanol), which is also present in a variety of other pharmacologically active molecules.
Immunoassays are widely used for the detection and quantification of drugs and their metabolites in biological fluids. These assays rely on the specific binding of antibodies to the target analyte. However, the specificity of these antibodies is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte. This can lead to inaccurate results, such as false positives, in drug screening and monitoring. Given its structural similarity to known cross-reactants, understanding the potential for this compound to interfere with immunoassays is crucial for accurate analytical results.
Potential for Cross-Reactivity Based on Structural Analogs
The following table summarizes the documented cross-reactivity of compounds structurally related to this compound in a specific carbamazepine (B1668303) immunoassay. This data serves as a surrogate to illustrate the potential for this compound to exhibit similar behavior in immunoassays.
| Compound | Immunoassay | Target Analyte | Cross-Reactivity (%) |
| Hydroxyzine (B1673990) | PETINIA | Carbamazepine | 85% |
| Cetirizine | PETINIA | Carbamazepine | 125% |
| Norchlorcyclizine | PETINIA | Carbamazepine | 66% |
| This compound | Not Reported | - | Data Not Available |
This table is based on data from a study on a particle-enhanced turbidimetric inhibition immunoassay (PETINIA) and is intended to highlight the potential for cross-reactivity of structurally similar compounds.
Logical Relationship of Potential Cross-Reactivity
The potential for this compound to cross-react in immunoassays is inferred from its structural similarity to compounds that have been shown to cross-react. This logical relationship is based on the principle that antibodies may recognize and bind to shared chemical structures, or epitopes.
Caption: Structural similarity as a predictor for potential immunoassay cross-reactivity.
Experimental Protocol for Determining Cross-Reactivity of this compound
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable and widely used method. The following protocol provides a detailed methodology for assessing the cross-reactivity against a target analyte (e.g., cetirizine).
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive immunoassay for a specific target analyte.
Materials:
-
96-well microtiter plates (high-binding)
-
Target analyte standard (e.g., Cetirizine)
-
This compound
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the target analyte-protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any unbound sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and this compound in assay buffer.
-
Add 50 µL of the standard or this compound dilutions to the appropriate wells.
-
Add 50 µL of the primary antibody (at its optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the target analyte concentrations.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound from its dose-response curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive ELISA protocol for determining the cross-reactivity of this compound.
Spectroscopic Showdown: Unambiguously Confirming the Structure of 4-Chlorobenzhydrol
A comparative analysis of 4-Chlorobenzhydrol against related benzhydrol analogs using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides definitive structural confirmation. This guide presents key differentiating spectral features and the methodologies to obtain them, offering researchers a clear framework for structural verification.
In the landscape of pharmaceutical development and organic synthesis, precise molecular characterization is paramount. This guide provides a detailed spectroscopic comparison of this compound with two common structural analogs, Benzhydrol and 4-Methylbenzhydrol. Through a systematic presentation of ¹H NMR, ¹³C NMR, and IR data, we demonstrate the unique spectral fingerprints that unequivocally confirm the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its analogs. These values highlight the distinct electronic and vibratory environments of the molecules, allowing for clear differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Compound | -OH Proton (ppm) | -CH Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | ~2.5 (s, 1H) | ~5.8 (s, 1H) | ~7.2-7.4 (m, 9H) | - |
| Benzhydrol | ~2.3 (s, 1H)[1] | ~5.85 (s, 1H)[1] | ~7.2-7.4 (m, 10H)[1] | - |
| 4-Methylbenzhydrol | ~2.1 (s, 1H) | ~5.8 (s, 1H) | ~7.1-7.4 (m, 9H) | ~2.3 (s, 3H, -CH₃) |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Multiplicity is indicated as 's' for singlet and 'm' for multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Compound | -CH Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound | ~75.5 | ~126-143 | - |
| Benzhydrol | ~76.2 | ~126-144 | - |
| 4-Methylbenzhydrol | ~76.0 | ~126-144 | ~21.2 (-CH₃) |
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3300-3500 (broad) | ~2850-3000 | ~3020-3080 | ~1450-1600 | ~1010-1050 | ~700-800 |
| Benzhydrol | ~3300-3500 (broad) | ~2850-3000 | ~3020-3080 | ~1450-1600 | ~1010-1050 | - |
| 4-Methylbenzhydrol | ~3300-3500 (broad) | ~2850-3000 | ~3020-3080 | ~1450-1600 | ~1010-1050 | - |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of chemical compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify the wavenumbers (cm⁻¹) of the major absorption bands.
This comprehensive guide provides the necessary data and protocols to confidently confirm the structure of this compound and differentiate it from its common analogs. The distinct spectroscopic signatures, particularly the aromatic proton integration in ¹H NMR and the presence of a C-Cl stretch in the IR spectrum, serve as definitive markers for this compound.
References
Comparative Guide to the Synthesis and NMR Validation of 4-Chlorobenzhydrol
For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous characterization of chemical intermediates are paramount. 4-Chlorobenzhydrol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols. Furthermore, it outlines the validation of the synthesized product using Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved through the reduction of 4-chlorobenzophenone (B192759). Other notable methods include the Grignard reaction and the Meerwein-Ponndorf-Verley (MPV) reduction. The following table summarizes the key performance indicators for each of these methods.
| Method | Reagents | Solvent | Reaction Time | Yield (%) |
| Sodium Borohydride (B1222165) Reduction | 4-Chlorobenzophenone, Sodium Borohydride (NaBH₄) | Methanol (B129727)/Tetrahydrofuran | 2 hours | ~92% |
| Aluminum Powder Reduction | 4-Chlorobenzophenone, Aluminum powder, Sodium Hydroxide (B78521) | Methanol/Water | Not specified | High |
| Grignard Reaction | Phenylmagnesium Bromide, 4-Chlorobenzaldehyde (B46862) | Diethyl Ether | ~15 minutes | Not specified |
| Meerwein-Ponndorf-Verley (MPV) Reduction | 4-Chlorobenzophenone, Aluminum Isopropoxide | Isopropanol | Not specified | High |
Experimental Protocols
Detailed methodologies for the principal synthesis routes are provided below.
Method 1: Reduction of 4-Chlorobenzophenone with Sodium Borohydride
Materials:
-
4-Chlorobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL) and cool the solution to 0°C in an ice bath.[1]
-
Slowly add sodium borohydride (50 mmol) to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with water (200 mL).
-
Extract the product with diethyl ether (400 mL).
-
Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and finally with water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain this compound.[1]
Method 2: Reduction of 4-Chlorobenzophenone with Aluminum Powder
Materials:
-
4-Chlorobenzophenone
-
Aluminum powder
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, mix methanol and water, then dissolve sodium hydroxide completely.
-
Add 4-chlorobenzophenone to the solution and stir until evenly mixed.
-
Heat the reaction mixture to 40-45°C.
-
Add aluminum powder in small portions, maintaining the temperature between 40-45°C.
-
Continue stirring at this temperature until the reaction is complete.
-
Filter the hot reaction mixture to isolate the this compound crystals, which are then dried.[2]
Method 3: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
4-Chlorobenzaldehyde
-
1.8 M Sulfuric acid (H₂SO₄)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
In a separate flask, dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether.
-
Slowly add the 4-chlorobenzaldehyde solution to the Grignard reagent.
-
After the addition, continue to heat the reaction mixture for a few more minutes.
-
Pour the reaction mixture into a beaker containing a mixture of ice and 1.8 M sulfuric acid.
-
Separate the ether layer, wash it with 5% NaOH solution and then with saturated NaCl solution.
-
Distill off the ether to obtain the crude product.
-
The crude this compound can be purified by crystallization.[3]
Synthesis Workflows
Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
NMR Spectroscopic Validation
NMR spectroscopy is a powerful analytical technique used to confirm the structure of the synthesized this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to the presence of the chlorine atom on one of the rings, the signals for these protons will be split into complex multiplets.
-
Methine Proton: The proton on the carbon atom bearing the hydroxyl group (the benzylic proton) will appear as a singlet at around δ 5.8 ppm.
-
Hydroxyl Proton: The proton of the hydroxyl group will appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent used, but it is typically observed around δ 2.1-2.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: The carbon atoms of the two phenyl rings will show a series of signals in the range of δ 126-143 ppm. The carbon atom attached to the chlorine will have a distinct chemical shift.
-
Benzylic Carbon: The carbon atom attached to the hydroxyl group is expected to have a signal around δ 75 ppm.
The following table summarizes the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2 - 7.4 (m) | 126 - 129, 141, 143 |
| C-OH | ~2.1 (s, broad) | - |
| CH-OH | ~5.8 (s) | ~75 |
| C-Cl | - | ~133 |
By comparing the experimental NMR spectra of the synthesized product with the expected chemical shifts and splitting patterns, the identity and purity of this compound can be unequivocally confirmed.
References
A Comparative Guide to the Synthesis of 4-Chlorobenzhydrol: Grignard Reaction vs. Reduction Method
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Chlorobenzhydrol is a significant building block in the synthesis of various pharmaceutical compounds, including the antihistamine cetirizine.[1] This guide provides an objective comparison of two common synthetic routes to this compound: the Grignard reaction and the reduction of 4-chlorobenzophenone (B192759). We will delve into the experimental protocols for each method and present a summary of their performance based on available data.
At a Glance: Comparing Synthesis Methods
| Parameter | Grignard Reaction | Reduction Method |
| Starting Materials | Phenylmagnesium bromide and 4-chlorobenzaldehyde (B46862) | 4-chlorobenzophenone |
| Key Reagents | Magnesium, bromobenzene (B47551), anhydrous ether | Sodium borohydride (B1222165) or aluminum powder, alcohol solvent |
| Reaction Type | Nucleophilic addition | Hydride reduction |
| Reported Yield | Variable, often requires careful optimization | Up to 78% reported in one instance[2] |
| Key Considerations | Requires strict anhydrous (dry) conditions | Generally less sensitive to moisture |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the Grignard and reduction methods for synthesizing this compound.
Caption: Synthetic routes to this compound via Grignard reaction and reduction.
Experimental Protocols
Grignard Reaction Protocol
This protocol is based on the reaction of phenylmagnesium bromide with 4-chlorobenzaldehyde.[3] Strict anhydrous conditions are crucial for the success of this reaction.[4]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
4-chlorobenzaldehyde
-
3M Hydrochloric acid
-
Saturated aqueous sodium chloride
-
Anhydrous calcium chloride
Procedure:
-
All glassware must be thoroughly dried in an oven to remove any residual water.
-
In a round-bottom flask equipped with a condenser and an addition funnel, magnesium turnings are placed.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is often initiated by gentle heating.
-
Once the Grignard reagent has formed, a solution of 4-chlorobenzaldehyde in anhydrous ether is added slowly to the reaction mixture, maintaining a gentle reflux.[3]
-
After the addition is complete, the reaction is quenched by the slow, dropwise addition of 3M HCl in an ice bath. This step protonates the intermediate alkoxide to form the alcohol product and dissolves any remaining magnesium.[3]
-
The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium chloride and dried over anhydrous calcium chloride.[3]
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.
Reduction Method Protocol
This protocol describes the reduction of 4-chlorobenzophenone using sodium borohydride.[1][5]
Materials:
-
4-chlorobenzophenone
-
Isopropyl alcohol
-
Sodium borohydride
-
Dilute Hydrochloric acid
-
Toluene
Procedure:
-
4-chlorobenzophenone is dissolved in isopropyl alcohol in a reaction vessel and heated to 50°C.[1][5]
-
Sodium borohydride is added in portions, and the reaction temperature is maintained at 65°C for 2 hours.[1][5]
-
A significant portion of the isopropyl alcohol is removed by distillation.[1][5]
-
The cooled residue is treated with dilute hydrochloric acid.[1][5]
-
The organic extract is washed with water until the pH is neutral. The resulting solution containing this compound can be used in subsequent steps or concentrated to isolate the product.[1][5]
An alternative reduction method utilizes aluminum powder and sodium hydroxide (B78521) in a methanol-water solvent system.[6] In this procedure, 4-chlorobenzophenone is treated with a solution of sodium hydroxide in methanol and water, followed by the portion-wise addition of aluminum powder while maintaining the temperature at 40-45°C.[6]
Performance Comparison
Yield and Purity: The reduction of 4-chlorobenzophenone using a method involving EDC and DMAP has been reported to yield the desired product in 78% after column chromatography.[2] For the reduction using sodium borohydride, while a specific yield is not provided in the documents, the resulting product was deemed suitable for subsequent reaction steps without isolation.[1][5] A patent describing a method for resolving the enantiomers of this compound reports achieving purities of 99.6% and 99.5% for the R and S enantiomers, respectively, after concentration and recrystallization.[7]
Quantitative yield data for the Grignard synthesis of this compound is less explicitly detailed in the provided search results. However, the theoretical yield for a specific experimental setup using 0.36 g of magnesium, 1.5 mL of bromobenzene, and 1.83 g of 4-chlorobenzaldehyde was calculated to be 2.85 g.[8] The success of the Grignard reaction is highly dependent on maintaining anhydrous conditions, and yields can be variable if moisture is present.
Reaction Conditions and Safety: The Grignard reaction requires stringent anhydrous conditions, as the Grignard reagent is a strong base and will react with any protic solvents, including water.[4] The reaction is also exothermic.
The reduction method using sodium borohydride is generally more tolerant of trace amounts of water and is often considered a milder and safer reducing agent compared to others like lithium aluminum hydride. The reduction with aluminum powder is also conducted under relatively mild conditions.[6]
Conclusion
Both the Grignard reaction and reduction methods offer viable pathways for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher, including available starting materials, desired scale, and sensitivity to reaction conditions.
The reduction of 4-chlorobenzophenone appears to be a robust and high-yielding method, with one procedure reporting a 78% yield.[2] It is also less sensitive to atmospheric moisture. The Grignard reaction, while a classic and powerful tool for carbon-carbon bond formation, requires more stringent experimental setup to ensure anhydrous conditions for optimal yield. For applications where high purity is critical, downstream purification steps such as recrystallization or chromatography are necessary for both methods.[2][7]
References
- 1. This compound | 119-56-2 [chemicalbook.com]
- 2. Synthesis routes of (S)-4-chlorobenzhydrol [benchchem.com]
- 3. Solved For this experiment, this compound will | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 8. Solved The correct answer was 2.85 g. I need help with | Chegg.com [chegg.com]
A Comparative Guide to Catalytic Synthesis of 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chlorobenzhydrol, a key intermediate in the manufacturing of various pharmaceuticals, notably antihistamines, relies on the efficient reduction of 4-chlorobenzophenone (B192759). The efficacy of this transformation is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst impacts several key reaction parameters, including yield, reaction time, temperature, and the required reagents. The following table summarizes the quantitative performance of various catalysts in the synthesis of this compound or its parent compound, benzhydrol, from the corresponding benzophenone (B1666685).
| Starting Material | Catalyst / Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzophenone | Sodium Borohydride (B1222165) (NaBH₄) | Isopropyl Alcohol | 65 | 2 | Not Isolated | [1] (from prior search) |
| Benzophenone | Sodium Borohydride (NaBH₄) | Methanol (B129727) | 55 - Reflux | 1.5 | ~95 | [2] |
| 4-Chlorobenzophenone | Aluminum Powder / NaOH | Methanol / Water | 40-45 | - | High (unspecified) | [3] |
| Benzophenone | Zinc Dust / NaOH | 95% Ethanol | ~70 | 2-3 | 96-97 (crude) | [4] (Analogous) |
| Benzophenone | Raney Nickel / H₂ | 2-Propanol | 50-70 | - | - | [5][6] |
| 4-Chlorobenzophenone | Whole-Cell Biocatalyst (E. coli) | - | - | - | 81 | [7] (from prior search) |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on established and published procedures.
Method 1: Reduction with Sodium Borohydride
This method is one of the most common due to its mild conditions and high yield.
Protocol:
-
Dissolve 4-chlorobenzophenone (1 mole) in methanol (900 mL) in a 2 L three-necked flask equipped with a mechanical stirrer and an addition funnel.
-
Gently warm the solution to approximately 35°C.
-
Freshly prepare a solution of sodium borohydride (0.26 mol) in 25 mL of 0.5 M aqueous sodium hydroxide (B78521).
-
Slowly add the sodium borohydride solution to the benzophenone solution over a period of 1 hour.
-
After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.[2]
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure.
-
To the residue, add water (500 mL) and toluene (B28343) (1000 mL). Adjust the pH to 5-6 with dilute acetic acid.
-
Separate the organic layer, wash it twice with water (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the solid this compound.[2]
Method 2: Reduction with Aluminum Powder
This method presents an alternative using an inexpensive metal powder under basic conditions.[3]
Protocol:
-
In a suitable reactor, mix methanol (850 mL) and water (150 mL).
-
Add sodium hydroxide (1.3 mol) and stir until completely dissolved, maintaining a temperature of 15°C.
-
Add 4-chlorobenzophenone (1 mol) and stir thoroughly.
-
Raise the temperature of the reaction mixture to 40-45°C.[3]
-
Add aluminum powder (0.8 mol) in small batches, ensuring the temperature remains between 40-45°C.[3]
-
Continue stirring at 40-45°C until the reaction reaches completion (monitored by TLC).
-
Filter the hot reaction mixture to separate the product.
-
Dry the collected crystals to obtain this compound.
Method 3: Chemoenzymatic Asymmetric Reduction
For the synthesis of specific enantiomers, a chemoenzymatic approach offers high selectivity. This method is particularly valuable in drug development where stereochemistry is critical.[8][9][10]
Protocol:
-
Chemical Synthesis of Substrate: Synthesize 4-chlorobenzophenone via a palladium-catalyzed Suzuki-Miyaura coupling of 4-chlorobenzoyl chloride and phenylboronic acid.[8]
-
Biocatalytic Reduction: Utilize an engineered whole-cell biocatalyst, such as an E. coli strain expressing a ketoreductase mutant.
-
Introduce the 4-chlorobenzophenone substrate to the whole-cell catalyst system.
-
Maintain optimal reaction conditions (e.g., pH, temperature) for the enzymatic reduction.
-
The reaction proceeds with high enantioselectivity, yielding (S)-4-chlorobenzhydrol.
-
Isolate and purify the product using standard extraction and chromatography techniques. This method has been reported to achieve yields of 81% with an enantiomeric excess of 99%.[7] (from prior search)
Visualizing the Workflow
The general experimental workflow for the synthesis of this compound via the reduction of 4-chlorobenzophenone can be visualized as a logical sequence of steps from starting materials to the final purified product.
Caption: General workflow for this compound synthesis.
References
- 1. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Zinc [organic-chemistry.org]
- 8. (S)-4-Chlorobenzhydrol|Chiral Synthon|CAS 101402-04-4 [benchchem.com]
- 9. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of 4-Chlorobenzhydrol and Its Derivatives for Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 4-Chlorobenzhydrol and a series of its 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. The following sections detail their synthesis, physicochemical properties, and cytotoxic activity against various cancer cell lines, supported by experimental data and protocols.
Structural Overview and Synthesis
This compound serves as a key precursor in the synthesis of a variety of derivatives. A notable class of these derivatives is the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines. The general synthetic pathway involves a multi-step process beginning with the reduction of 4-chlorobenzophenone (B192759) to this compound. This is followed by conversion to 4-chlorobenzhydryl chloride, which is then reacted with piperazine (B1678402). The resulting 1-(4-chlorobenzhydryl)piperazine (B1679854) is subsequently acylated with various substituted benzoyl chlorides to yield the final derivatives.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthesis workflow for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Physicochemical Properties
A comparative summary of the physicochemical properties of this compound and its key intermediate, 1-(4-chlorobenzhydryl)piperazine, is presented below. While comprehensive data for all derivatives is not available in the reviewed literature, the melting points of the synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salts (5a-g) are provided.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₃H₁₁ClO | 218.68 | 58-60 | 150-151 (2.6 mmHg) | Insoluble in water. |
| 1-(4-Chlorobenzhydryl)piperazine | C₁₇H₁₉ClN₂ | 286.80 | 65-70 | 178-180 (0.5 mmHg) | Soluble in DMF, DMSO, and Ethanol.[1] |
| Derivative 5a (R=4-Cl) | C₂₄H₂₃Cl₃N₂O | 461.82 | 172.8 | Not Reported | Not Reported |
| Derivative 5b (R=4-F) | C₂₄H₂₃Cl₂FN₂O | 445.36 | 144.1 | Not Reported | Not Reported |
| Derivative 5c (R=4-OCH₃) | C₂₅H₂₆Cl₂N₂O₂ | 457.39 | 132.3 | Not Reported | Not Reported |
| Derivative 5d (R=4-Br) | C₂₄H₂₃BrCl₂N₂O | 506.27 | 155.3 | Not Reported | Not Reported |
| Derivative 5e (R=4-NO₂) | C₂₄H₂₃Cl₂N₃O₃ | 472.37 | 153.4 | Not Reported | Not Reported |
| Derivative 5f (R=4-Ph) | C₃₀H₂₈Cl₂N₂O | 503.46 | 152.1 | Not Reported | Not Reported |
| Derivative 5g (R=2,4-diF) | C₂₄H₂₂Cl₂F₂N₂O | 463.35 | 215.5 (decomp.) | Not Reported | Not Reported |
In Vitro Cytotoxic Activity
The cytotoxic effects of the synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g) were evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The results, presented as GI₅₀ values (concentration causing 50% growth inhibition), are summarized in the table below.
| Compound | HUH7 (Liver) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | MCF7 (Breast) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | HCT-116 (Colon) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a (4-Cl) | 4.64 | 4.15 | 10.33 | 11.21 | 1.91 | 9.01 | 12.01 | 0.44 | 1.48 | 10.23 | 11.11 | 24.97 |
| 5b (4-F) | 10.11 | 11.23 | 11.01 | 10.23 | 9.07 | 11.23 | 13.45 | 10.23 | 9.78 | 11.49 | 10.64 | 16.51 |
| 5c (4-OCH₃) | 6.12 | 6.78 | 8.99 | 7.22 | 1.67 | 6.09 | 11.62 | 6.11 | 1.22 | 6.18 | 10.07 | 9.73 |
| 5d (4-Br) | 11.23 | 10.98 | 12.34 | 13.45 | 8.01 | 12.03 | 14.23 | 11.23 | 8.07 | 12.55 | 17.99 | 34.71 |
| 5e (4-NO₂) | 8.99 | 9.01 | 10.23 | 11.23 | 7.98 | 10.99 | 12.01 | 0.31 | 4.99 | 10.89 | 17.77 | 24.59 |
| 5f (4-Ph) | 14.23 | 15.34 | 16.32 | 17.32 | 13.01 | 15.34 | 16.32 | 14.23 | 13.62 | 16.33 | 149.55 | 321.84 |
| 5g (2,4-diF) | 9.87 | 8.99 | 7.00 | 9.01 | 8.76 | 9.87 | 10.99 | 8.99 | 2.73 | 8.68 | 13.84 | 18.72 |
Data presented as GI₅₀ (µM). Lower values indicate higher cytotoxic activity. Bolded values highlight the most potent compound for each cell line. Data sourced from Yarim et al., 2012.
Mechanism of Action: Apoptosis Induction
Mechanistic studies suggest that piperazine derivatives exert their anticancer effects by inducing apoptosis. While the precise signaling cascade for this specific series of this compound derivatives has not been fully elucidated, a plausible mechanism involves the activation of caspase-dependent apoptotic pathways. This can be triggered by various upstream signals, including the inhibition of critical cell survival pathways like the PI3K/AKT pathway or through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Experimental Protocols
General Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride for 5a)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Hydrogen chloride gas
Procedure:
-
A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry DCM is cooled to 0–5 °C in an ice bath.
-
Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.
-
The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.
-
The reaction is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent.
-
Hydrogen chloride gas is bubbled through a solution of the purified product to precipitate the hydrochloride salt.
Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The supernatant is discarded, and the cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4 °C.
-
Staining: The plates are washed with water and air-dried. SRB solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI₅₀ value is determined from dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives of this compound demonstrate significant in vitro cytotoxic activity against a broad range of human cancer cell lines. The nature of the substituent on the benzoyl ring plays a crucial role in modulating this activity, with electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) showing potent effects in specific cell lines. The likely mechanism of action involves the induction of apoptosis, potentially through the inhibition of key survival signaling pathways and/or disruption of microtubule function. Further investigation into the precise molecular targets and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 4-Chlorobenzhydrol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 4-Chlorobenzhydrol, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of dust generation, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, a solid halogenated organic compound, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Classification
This compound is a chlorinated organic compound and should be treated as a halogenated organic waste.[3] As it is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its classification would be based on its characteristics. A definitive determination of its hazardous waste status (e.g., for toxicity) would require testing such as the Toxicity Characteristic Leaching Procedure (TCLP). It is the responsibility of the waste generator to make this determination.
Step 2: Waste Collection and Segregation
-
Container Selection: Collect solid this compound waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid.[4][5] The original container, if in good condition, is a suitable option.[6] Avoid using metal containers, as some halogenated compounds can degrade and corrode metal.[4]
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][5] Do not mix solids with liquid waste.[3] Incompatible wastes, such as acids and bases, must be stored separately.[4]
Step 3: Labeling the Waste Container
Properly label the hazardous waste container before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name and contact information of the generating researcher or laboratory
-
An indication of the hazards (e.g., "Harmful if Swallowed," "Irritant")
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Keep the waste container closed except when adding waste.[3][5]
-
It is good practice to use secondary containment, such as a tray, to capture any potential spills or leaks.[3]
Step 5: Arranging for Disposal
-
Once the container is full or within the time limits for accumulation (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Quantitative Data and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 58-62 °C |
| Solubility | Insoluble in water |
| Hazards | May cause eye, skin, and respiratory irritation. Harmful if swallowed. |
Source: Sigma-Aldrich, Thermo Fisher Scientific
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management plan and your local regulations for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
